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Core Science & Biosynthesis

Foundational

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter polysubstituted benzenes where orthogonal reactivity is paramount. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter polysubstituted benzenes where orthogonal reactivity is paramount. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) represents a masterclass in structural design for synthetic chemists. By possessing four distinct functional groups—a halogen, an ether, an alkyl chain, and a nitro group—this molecule serves as a highly versatile, multi-axis building block.

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic pathways for its synthesis, and field-proven protocols designed to leverage its unique reactivity.

Structural Analysis & Chemical Identity

The utility of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene stems from the precise spatial arrangement of its substituents. The central benzene ring is tetrasubstituted, creating a sterically congested but electronically predictable environment.

  • Methoxy (-OCH₃) at C2: Strongly electron-donating via resonance (+R), activating the ring.

  • Chloro (-Cl) at C1: Electron-withdrawing via induction (-I) but capable of serving as a handle for transition-metal-catalyzed cross-coupling.

  • Nitro (-NO₂) at C3: Strongly electron-withdrawing (-I, -R), serving as a masked amine for downstream functionalization.

  • Methyl (-CH₃) at C5: Weakly electron-donating (+I), providing lipophilicity.

Table 1: Physical and Chemical Properties
PropertyValue
IUPAC Name 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene
Common Synonyms 2-Chloro-4-methyl-6-nitroanisole
CAS Number 30435-35-9
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC1=C(=O)C=C(C)C=C1Cl
Precursor CAS 22002-44-4 (2-Chloro-1-methoxy-4-methylbenzene)

(Data supported by structural catalogs from and related derivatives from 1[1])

Synthesizing the Core: Regioselective Nitration

The most logical and cost-effective synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 2-chloro-1-methoxy-4-methylbenzene (CAS: 22002-44-4), a well-documented precursor 2[2].

Mechanistic Causality & Self-Validation: Why does nitration occur exclusively at the C6 position? This is a prime example of a self-validating synthetic system. The methoxy group at C1 is the most powerful activating group on the ring, directing incoming electrophiles to its ortho and para positions.

  • The para position (C4) is sterically blocked by the methyl group.

  • One ortho position (C2) is blocked by the chloro group.

  • This leaves the remaining ortho position (C6) as the sole reactive site.

Because the steric and electronic constraints naturally funnel the reaction to a single regioisomer, the protocol inherently prevents the formation of complex isomeric mixtures, ensuring high purity without the need for exhaustive chromatographic separation.

Synthesis SM 2-Chloro-1-methoxy- 4-methylbenzene (CAS: 22002-44-4) Product 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene (CAS: 30435-35-9) SM->Product Electrophilic Aromatic Substitution Reagents HNO3 / H2SO4 (0-5 °C) Intermediate Nitronium Ion (NO2+) Reagents->Intermediate Acid-Base Activation Intermediate->Product Regioselective Attack at C6

Fig 1. Regioselective nitration workflow of 2-chloro-4-methylanisole.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causality behind each experimental choice.

Protocol 1: Regioselective Nitration of 2-Chloro-4-methylanisole
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, internal thermometer, and an addition funnel.

  • Dissolution: Dissolve 2-chloro-1-methoxy-4-methylbenzene (10.0 g, 63.8 mmol) in 40 mL of glacial acetic acid. Causality: Acetic acid acts as a moderating solvent to prevent over-oxidation of the methyl group, which can occur in neat sulfuric acid.

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated HNO₃ (68%, 4.5 mL) and concentrated H₂SO₄ (5.0 mL) dropwise over 30 minutes. Causality: The reaction is highly exothermic. Maintaining the temperature strictly below 5 °C prevents dinitration and oxidative cleavage of the ether.

  • Maturation: Stir the mixture for 2 hours at 0–5 °C, then allow it to slowly warm to room temperature over 1 hour.

  • Isolation: Pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a pale yellow solid. Filter under vacuum, wash extensively with cold distilled water to remove residual acids, and recrystallize from ethanol to yield pure 1-chloro-2-methoxy-5-methyl-3-nitrobenzene.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Conditions)

When utilizing this building block for drug development, the nitro group must often be reduced to an aniline.

  • The Pitfall: Standard catalytic hydrogenation (Pd/C, H₂) will likely cause hydrodehalogenation, cleaving the C-Cl bond.

  • The Solution: Use Béchamp reduction (Fe/HCl) to strictly preserve the aryl chloride.

  • Setup: Suspend 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (5.0 g, 24.8 mmol) in a mixture of Ethanol (50 mL) and H₂O (15 mL).

  • Activation: Add Iron powder (6.9 g, 124 mmol) and Ammonium Chloride (2.6 g, 49.6 mmol). Causality: NH₄Cl provides a mild proton source that drives the electron transfer from Fe to the nitro group without the harshness of concentrated HCl, protecting the methoxy ether.

  • Reaction: Reflux at 80 °C for 4 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the corresponding aniline.

Downstream Applications in Drug Development

The true power of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene lies in its orthogonal functional handles, allowing chemists to perform sequential, selective transformations.

  • C-Cl Activation (Suzuki-Miyaura Coupling): The aryl chloride can be coupled with boronic acids to build biaryl scaffolds. Because aryl chlorides are notoriously sluggish in oxidative addition, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) and robust palladium sources (Pd₂(dba)₃) must be employed.

  • O-Me Deprotection: Treatment with Boron Tribromide (BBr₃) at -78 °C cleanly cleaves the methyl ether, revealing a nitrophenol derivative ready for diverse O-alkylation.

Applications Core 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene Reduction Chemoselective Reduction (Fe/HCl or Pt(S)/C) Core->Reduction Nitro to Amine Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Coupling C-Cl Activation Demethylation Ether Cleavage (BBr3, -78 °C) Core->Demethylation O-Me Deprotection Aniline Substituted Aniline (Amide/Urea Synthesis) Reduction->Aniline Biaryl Biaryl Scaffold (SAR Exploration) Coupling->Biaryl Phenol Nitrophenol Derivative (O-Alkylation) Demethylation->Phenol

Fig 2. Downstream synthetic transformations and application pathways.

References

  • BLD Pharm. "60468-61-3 | 2-Chloro-4-methyl-6-nitrophenol | BLD Pharm" (Catalog cross-reference for related derivatives and 30435-35-9).
  • Crysdot LLC. "1-Chloro-2-methoxy-5-methyl-3-nitrobenzene - Benzene Compounds - Crysdot LLC.
  • Chemsrc. "2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc" (Precursor Data).

Sources

Exploratory

NMR and IR spectroscopy reference data for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Abstract This technical guide provides a comprehensive analysis of the predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data for the compound 1-Chloro-2-methoxy-5-methyl-3-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data for the compound 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the spectral features of this substituted nitrobenzene derivative. Beyond a mere listing of data, this guide elucidates the rationale behind the predicted spectral characteristics, grounded in fundamental principles of spectroscopy and the electronic effects of the substituents. Furthermore, detailed, field-proven protocols for the experimental acquisition of IR and NMR spectra are provided to enable researchers to validate these predictions and apply these methodologies to their own work. The synthesis of theoretical data with practical experimental guidance aims to provide a robust resource for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene possesses a polysubstituted benzene ring, which gives rise to a distinct and informative spectroscopic signature. The interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups, creates a unique electronic environment that is reflected in its IR and NMR spectra. Understanding these spectroscopic features is paramount for confirming the identity and purity of the compound in research and development settings.

Figure 1: Molecular structure of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of aromatic C-H bonds, aliphatic C-H bonds in the methyl and methoxy groups, the C-O ether linkage, the C-Cl bond, and the nitro group will each give rise to distinct vibrational modes.

Table 1: Predicted IR Absorption Bands for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic
2980-2850Medium-WeakC-H StretchAliphatic (CH₃)
1600-1585, 1500-1400Medium-StrongC=C StretchAromatic Ring
1550-1490StrongN-O Asymmetric StretchNitro (NO₂)
1360-1290StrongN-O Symmetric StretchNitro (NO₂)
1275-1200StrongC-O StretchAryl Ether
800-600StrongC-Cl StretchAryl Halide
Interpretation of the Predicted IR Spectrum
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of bands in this region confirms the existence of C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch (2980-2850 cm⁻¹): These absorptions are indicative of the C-H bonds within the methyl and methoxy functional groups.

  • Aromatic C=C Stretch (1600-1585 cm⁻¹, 1500-1400 cm⁻¹): These characteristic bands arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

  • Nitro Group Stretches (1550-1490 cm⁻¹, 1360-1290 cm⁻¹): The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of the nitro functional group.

  • Aryl Ether C-O Stretch (1275-1200 cm⁻¹): A strong band in this region is expected due to the stretching of the C-O bond of the methoxy group attached to the aromatic ring.

  • C-Cl Stretch (800-600 cm⁻¹): The absorption for the carbon-chlorine bond is expected in the lower frequency region of the spectrum.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the neighboring substituents. The electron-withdrawing nitro and chloro groups will deshield nearby protons, shifting their signals downfield, while the electron-donating methoxy and methyl groups will cause a shielding effect, shifting signals upfield.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-4)7.5 - 7.7d1H
Ar-H (H-6)7.2 - 7.4d1H
-OCH₃3.8 - 4.0s3H
-CH₃2.3 - 2.5s3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (δ 7.2 - 7.7): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals. The proton at position 4 (H-4), being para to the electron-donating methyl group and ortho to the electron-withdrawing nitro group, is expected to be the most deshielded. The proton at position 6 (H-6) is ortho to the electron-donating methyl group and is expected to be more shielded. They are predicted to appear as doublets due to coupling with each other (a small meta coupling is expected).

  • Methoxy Protons (δ 3.8 - 4.0): The three protons of the methoxy group are equivalent and will appear as a singlet. The proximity to the electron-withdrawing chloro and nitro groups will cause a downfield shift compared to a standard methoxy group on a benzene ring.

  • Methyl Protons (δ 2.3 - 2.5): The three protons of the methyl group are also equivalent and will appear as a singlet.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the attached substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Cl)125 - 130
C-2 (C-OCH₃)150 - 155
C-3 (C-NO₂)145 - 150
C-4 (C-H)120 - 125
C-5 (C-CH₃)135 - 140
C-6 (C-H)115 - 120
-OCH₃55 - 60
-CH₃20 - 25
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115 - 155): The six aromatic carbons are all in unique chemical environments and are expected to show six distinct signals. The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-3) atoms will be the most deshielded and appear at the lowest field. The carbon attached to the chlorine (C-1) will also be deshielded. The carbons bearing hydrogen atoms (C-4 and C-6) and the methyl group (C-5) will be more shielded in comparison.

  • Methoxy Carbon (δ 55 - 60): The carbon of the methoxy group will appear in the typical region for an ether carbon.

  • Methyl Carbon (δ 20 - 25): The carbon of the methyl group will appear in the aliphatic region of the spectrum.

Experimental Protocols

To experimentally validate the predicted spectroscopic data, the following detailed protocols for IR and NMR analysis are recommended.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize for at least 15-30 minutes.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions.

  • Sample Application: Place a small amount of the solid 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR_Workflow A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Data Processing & Analysis F->G H Clean ATR Crystal G->H

Figure 2: Experimental workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene to elucidate its detailed molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Wipe the outside of the NMR tube and spinner before inserting it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. This can be done manually or using automated shimming routines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Determine the 90° pulse width.

    • Acquire the Free Induction Decay (FID) by running a standard one-pulse experiment.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 128 to 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Pick the peaks in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Calibration I->J K Integration & Peak Picking J->K L Structural Elucidation K->L

Figure 3: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has presented a detailed prediction and interpretation of the IR, ¹H NMR, and ¹³C NMR spectra of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. The provided data, based on established spectroscopic principles, serves as a valuable reference for the characterization of this compound. The inclusion of comprehensive experimental protocols empowers researchers to obtain and analyze their own high-quality spectral data, facilitating the confirmation of molecular structure and purity in their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2023, October 30). Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

This guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. Given the limited direct experimental data on this s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a predictive framework for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to serve as a robust starting point for experimental investigation.

Introduction and Molecular Profile

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a substituted nitroaromatic compound with the molecular formula C₈H₈ClNO₃.[1][2] Its structure incorporates several functional groups that dictate its reactivity and stability: a nitro group, a chlorine atom, a methoxy group, and a methyl group attached to a benzene ring. The interplay of these electron-withdrawing (nitro, chloro) and electron-donating (methoxy, methyl) groups on the aromatic ring creates a unique electronic and steric environment that influences its behavior under various conditions. Understanding the stability and degradation of this compound is critical for its handling, storage, and for predicting its environmental fate and potential metabolic pathways in biological systems.

Molecular Structure

The arrangement of substituents on the benzene ring is crucial for its reactivity. The following diagram illustrates the structure of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Caption: Molecular structure of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Thermodynamic Stability Assessment

The thermodynamic stability of nitroaromatic compounds is a critical safety parameter, as many are known to be energetic materials that can undergo exothermic decomposition.[3] The high bond-dissociation energy of the C-NO₂ bond contributes to this potential hazard.[3]

Predicted Thermal Behavior

The thermal decomposition of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is likely to be an autocatalytic process, a characteristic of many nitroaromatic compounds.[3] The decomposition is expected to proceed through stages of induction, acceleration, and decay.[3] The presence of multiple substituents may lead to complex decomposition pathways. For instance, intramolecular hydrogen abstraction from the methyl or methoxy groups by the nitro group could be an initial step. The interaction between the ortho-positioned chloro and methoxy groups, and the nitro group, may also influence the decomposition mechanism.

Experimental Protocol: Thermal Hazard Analysis

A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended for a thorough assessment of thermal stability.

Protocol: DSC-TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene into a standard aluminum or hermetically sealed pan.

  • Instrumentation: Use a calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA.

  • Atmosphere: Conduct the initial analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation. A subsequent run in an oxidative atmosphere (air or oxygen) can provide insights into combustion properties.

  • Heating Program: Heat the sample from ambient temperature to approximately 500°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tₒ) and the temperatures at which 5% and 50% mass loss occurs (T₅ and T₅₀). Note the residual mass at the end of the experiment.

    • DSC Curve: Identify exothermic and endothermic events. For any exothermic decomposition, determine the onset temperature, the peak maximum temperature (Tₚ), and the enthalpy of decomposition (ΔHₔ).

Causality Behind Experimental Choices:

  • Inert Atmosphere: This is crucial to isolate the inherent thermal decomposition behavior of the molecule without the influence of oxygen, which could lead to different, more complex oxidative reactions.

  • Hermetically Sealed Pans (for DSC): These are used to contain any volatile decomposition products, ensuring that the measured heat flow corresponds to the total energy released during decomposition.

  • Heating Rate: A rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.

The following diagram outlines the workflow for thermal stability assessment.

A Sample Preparation (2-5 mg) B DSC-TGA Analysis (N₂ Atmosphere, 10°C/min) A->B C Data Acquisition (Mass Loss, Heat Flow) B->C D Data Analysis C->D E TGA Curve (Tₒ, T₅, T₅₀) D->E F DSC Curve (Tₚ, ΔHₔ) D->F G Thermal Hazard Assessment E->G F->G

Caption: Workflow for Thermal Stability Assessment using DSC-TGA.

Degradation Pathways

The degradation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene can be anticipated to occur through several pathways, including hydrolysis, photolysis, and biodegradation, largely influenced by the reactivity of its functional groups.

Hydrolytic Degradation

The presence of a chlorine atom on the aromatic ring suggests that hydrolysis is a potential degradation pathway. The electron-withdrawing nitro group, positioned meta to the chlorine, will activate the ring towards nucleophilic aromatic substitution, making the C-Cl bond susceptible to cleavage by nucleophiles like water or hydroxide ions. This would likely result in the formation of the corresponding nitrophenol. The hydrolysis of o- and p-nitrochlorobenzene to their respective nitrophenols with aqueous sodium hydroxide has been demonstrated, often requiring elevated temperatures.[4][5]

Predicted Reaction: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene + H₂O → 2-Methoxy-5-methyl-3-nitrophenol + HCl

Experimental Protocol: Hydrolysis Study

  • Solution Preparation: Prepare buffered aqueous solutions at pH 4, 7, and 9.

  • Incubation: Dissolve a known concentration of the target compound in each buffered solution. Incubate the solutions in the dark at a constant temperature (e.g., 50°C) to accelerate the reaction.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Analysis: Quench the reaction and analyze the concentration of the parent compound and the formation of any degradation products using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Kinetics: Determine the rate of hydrolysis at each pH to understand the pH-dependence of the reaction.

Photodegradation

Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light.[6][7] The degradation can proceed through direct photolysis or be enhanced by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, which generates highly reactive hydroxyl radicals.[8] The photolysis of nitroaromatic compounds can lead to a variety of products, including nitrophenols, nitrohydroquinones, and even the cleavage of the aromatic ring to form smaller organic acids.[6][7] The photolysis of some nitroaromatic compounds has also been shown to produce nitrous acid (HONO).[9]

Potential Photodegradation Pathways:

  • Direct Photolysis: Absorption of UV radiation can lead to the excitation of the molecule, followed by reactions such as intramolecular rearrangement or cleavage of the C-NO₂ or C-Cl bonds.

  • Hydroxyl Radical Attack (AOPs): In the presence of systems like UV/H₂O₂, hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring opening.

Biodegradation

The biodegradation of chlorinated nitroaromatic compounds is a subject of significant research due to their environmental persistence.[10][11] Bacteria have evolved diverse strategies to metabolize these compounds.[12]

Plausible Biodegradation Pathways:

  • Reductive Pathway: The nitro group can be enzymatically reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aromatic amine is often more amenable to further degradation. This is a common pathway for nitroaromatic compounds.[12][13]

  • Oxidative Pathway: Dioxygenase enzymes can attack the aromatic ring, leading to the incorporation of two hydroxyl groups and the release of the nitro group as nitrite.[14] The resulting catechol derivative can then be funneled into central metabolic pathways through ring cleavage.[13][14]

The following diagram illustrates the potential overarching degradation pathways for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Parent 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Hydrolysis Hydrolysis Parent->Hydrolysis Photodegradation Photodegradation Parent->Photodegradation Biodegradation Biodegradation Parent->Biodegradation Product_Hydrolysis 2-Methoxy-5-methyl-3-nitrophenol Hydrolysis->Product_Hydrolysis Nucleophilic substitution Product_Photo Hydroxylated intermediates, Ring cleavage products Photodegradation->Product_Photo Direct photolysis or •OH radical attack Product_Bio_Reductive Corresponding aromatic amine Biodegradation->Product_Bio_Reductive Nitroreductases Product_Bio_Oxidative Catechol derivatives Biodegradation->Product_Bio_Oxidative Dioxygenases

Caption: Predicted Major Degradation Pathways.

Summary Data Table

The table below summarizes the key predicted properties and degradation pathways for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene based on the analysis of analogous compounds.

ParameterPredicted Characteristic / PathwayRationale / Analogous Compounds
Molecular Formula C₈H₈ClNO₃-
Molecular Weight 201.61 g/mol -
Thermal Stability Potentially energetic, likely to undergo exothermic decomposition.General behavior of nitroaromatic compounds.
Thermal Decomposition Autocatalytic reaction with complex product formation.Studies on mononitrotoluenes.[3]
Hydrolysis Susceptible to nucleophilic aromatic substitution at the C-Cl bond, enhanced by the nitro group.Hydrolysis of chloronitrobenzenes.[4][5]
Photodegradation Degradation via direct photolysis and advanced oxidation processes.Photodegradation studies of nitrobenzene and nitrophenols.[6][7]
Biodegradation Potential for both reductive (nitro group reduction) and oxidative (dioxygenase attack) pathways.Microbial degradation of nitroaromatic and chlorinated nitroaromatic compounds.[10][12][13][14]

Conclusion

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Available at: [Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology. Available at: [Link]

  • Bhave, M. D., & Chandalia, S. B. (1976). Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. Journal of Applied Chemistry and Biotechnology, 26(9), 481-486. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available at: [Link]

  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525. Available at: [Link]

  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in applied microbiology, 37, 1-19. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing processes and printing inks, carbon black and some nitro compounds. IARC monographs on the evaluation of carcinogenic risks to humans, 65, 381. Available at: [Link]

  • Preparation of nitrophenols. (1966). Google Patents.
  • Arora, P. K., & Bae, H. (2015). Bioremediation of nitroaromatic compounds. IntechOpen. Available at: [Link]

  • Which chloro derivative of benzene among the following would undergo hydrolysis most readily with. Brainly.in. Available at: [Link]

  • ChemView. (2003). Untitled. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • Arora, P. K., Sharma, A., & Singh, V. P. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265-2277. Available at: [Link]

  • 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. PubChem. Available at: [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. Available at: [Link]

  • 1-chloro-2-methoxy-3-methyl-5-nitrobenzene. Appchem. Available at: [Link]

  • (PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available at: [Link]

  • 1-chloro-2-methyl-3-nitrobenzene. ChemBK. Available at: [Link]

  • (PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available at: [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. PMC. Available at: [Link]

  • Benzene, 1-chloro-2-methoxy-. NIST WebBook. Available at: [Link]

  • OPINION of ANSES related to the development of a Toxicity Reference Value (TRV) for 1-chloro-3-nitrobenzene (meta-chloronitroben). ANSES. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Baseline Toxicity Profile of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: A Preclinical Evaluation Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) is a highly substituted ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) is a highly substituted nitroaromatic compound frequently utilized as an intermediate building block in organic synthesis and pharmaceutical development. Because of its complex structural features—combining a halogen (chloro), an ether (methoxy), an alkyl (methyl), and a nitro group on a single benzene ring—its pharmacokinetic (PK) and toxicological behavior requires rigorous evaluation.

Since primary in vivo data for this specific intermediate is limited, this guide utilizes a highly reliable read-across methodology grounded in the known metabolic and toxicological profiles of direct structural analogs, specifically o-nitroanisole[1][2] and chloronitrobenzenes[3][4]. This whitepaper outlines the predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, mechanistic toxicity alerts, and self-validating experimental protocols required to safely handle and evaluate this compound.

Physicochemical Identity & ADME Profiling

The lipophilic nature of multi-substituted benzene rings dictates their absorption and distribution. Based on data from structurally similar chloronitrobenzenes, which exhibit 86–93% absorption following oral administration[4], this compound is predicted to be rapidly absorbed through both gastrointestinal and dermal routes[3].

Table 1: Physicochemical Properties & Predicted ADME
ParameterValue / PredictionMechanistic Implication
CAS Number 30435-35-9Unique identifier for chemical inventory and safety tracking.
Molecular Formula C8H8ClNO3Contains structural alerts for both genotoxicity (nitro) and bioaccumulation (chloro).
Molecular Weight 201.61 g/mol Low molecular weight (<500 Da) ensures rapid membrane permeability.
Absorption High (Oral/Dermal)Lipophilicity drives rapid systemic circulation post-exposure[4].
Distribution Adipose, Liver, BloodAnalogs partition heavily into fat and blood cells (erythrocytes)[3][4].
Excretion Primarily RenalEliminated as conjugated phenolic metabolites in urine[2][3].

Pharmacokinetics & Biotransformation Dynamics

The biotransformation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is governed by two competing metabolic pathways. The balance between these pathways dictates the compound's clearance rate and its potential for systemic toxicity.

Phase I Metabolism: Activation vs. Detoxification
  • O-Dealkylation (Detoxification Route): Mediated primarily by hepatic Cytochrome P450 enzymes (e.g., CYP1A2 and CYP2E1), the methoxy group is cleaved to form a substituted nitrophenol. This intermediate is highly amenable to Phase II conjugation (sulfation and glucuronidation) and subsequent renal excretion[2].

  • Nitroreduction (Toxification Route): The nitro group (-NO2) is reduced by hepatic reductases and intestinal microflora to an amine (-NH2) via a highly reactive hydroxylamine intermediate [1]. This pathway is responsible for the compound's most severe toxicological alerts[5].

Biotransformation Parent 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene ODemeth CYP450 O-Demethylation Parent->ODemeth CYP1A2 / CYP2E1 NitroRed Nitroreduction (Hepatic/Microbial) Parent->NitroRed Reductases Phenol Substituted Nitrophenol ODemeth->Phenol Hydroxylamine Hydroxylamine Intermediate NitroRed->Hydroxylamine PhaseII Phase II Conjugation Phenol->PhaseII UGT / SULT Nitrenium Nitrenium Ion Hydroxylamine->Nitrenium Dehydration Excretion Renal Excretion PhaseII->Excretion DNAAdduct Covalent DNA Adducts Nitrenium->DNAAdduct Binding to DNA

Biotransformation pathways showing detoxification vs. genotoxic activation.

Baseline Toxicity & Hazard Identification

Because 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a pro-toxicant, its baseline toxicity is intrinsically linked to its metabolism. Based on toxicological data from p-chloronitrobenzene and o-nitroanisole, the following hazard profile must be assumed during handling and preclinical testing[2][3][6].

Table 2: Mechanistic Toxicity Alerts
Toxicity ClassMechanistic CauseObserved Phenotype in Analogs
Hematotoxicity Redox cycling of the hydroxylamine intermediate oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+).Cyanosis, hypoxia, and compensatory extramedullary hematopoiesis[2][3].
Target Organ Toxicity Erythrocyte destruction leads to massive iron scavenging by the spleen.Splenic hemosiderosis and hepatomegaly[3].
Genotoxicity Hydroxylamine degrades into an electrophilic nitrenium ion, which covalently binds to nucleophilic sites on DNA (e.g., deoxyguanosine)[1][5].Positive Ames test; DNA strand breaks in renal and hepatic cells[1][7].
Carcinogenicity Chronic DNA adduct formation and replication interference[1].Transitional cell carcinomas (bladder), liver tumors, and splenic sarcomas[2][6].

Self-Validating Experimental Methodologies

To empirically validate the PK and toxicity profile of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, the following protocols are engineered with built-in causality and self-validation gates.

Protocol A: In Vitro Microsomal Clearance Assay (PK)

Purpose: To quantify the rate of Phase I metabolism (O-demethylation vs. Nitroreduction) and calculate the in vitro half-life. Causality Logic: We utilize an NADPH regenerating system because CYP450 enzymes and reductases require a continuous supply of electron equivalents to drive the biotransformation of the nitroaromatic ring[5].

  • Preparation: Prepare a 1 µM solution of the test article in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Combine the test article with pooled human or rat liver microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching (Self-Validation Step): At specific timepoints (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS). Logic: The cold organic solvent instantly denatures the enzymes, halting the reaction precisely. Adding the IS at this exact step corrects for any volumetric losses or matrix suppression during downstream LC-MS/MS analysis, ensuring absolute quantitative trustworthiness.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Prep Test Article Prep (1-100 µM) Incubate Microsomal Incubation (+ NADPH) Prep->Incubate Quench Quench + Internal Std (Ice-cold ACN) Incubate->Quench 0-60 min Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Clearance Calculation LCMS->Data

Self-validating in vitro microsomal clearance workflow with internal standard quenching.

Protocol B: In Vitro Alkaline Comet Assay (Genotoxicity)

Purpose: To detect DNA strand breaks induced by the reactive nitrenium ion metabolite. Causality Logic: Standard Ames tests can sometimes yield false negatives for nitroaromatics if the bacterial strains lack sufficient nitroreductase activity. The Comet assay in mammalian cells (e.g., HepG2 or CHO cells) directly measures bulky DNA adducts and strand breaks[4][6]. The use of an alkaline buffer (pH > 13) is critical, as it unwinds the DNA helix, allowing hidden single-strand breaks and alkali-labile sites to be expressed and visualized[1].

  • Cell Treatment: Expose cultured mammalian cells to varying concentrations of the test article (0.1, 1.0, and 10 µM) for 4 hours. Validation Gate: Include a positive control (e.g., 4-nitroquinoline 1-oxide) to verify assay sensitivity.

  • Lysis: Embed cells in low-melting-point agarose on a glass slide. Submerge in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight to remove cellular proteins and isolate the nucleoid.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

  • Electrophoresis & Scoring: Run at 25 V for 30 minutes. Stain with SYBR Gold and analyze via fluorescence microscopy. Damaged DNA (due to nitrenium ion adducts) will migrate toward the anode, forming a "comet tail."

Sources

Foundational

Structural Elucidation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Derivatives: A Comprehensive X-Ray Crystallographic Guide

Executive Summary The structural characterization of heavily substituted aromatic compounds is a critical bottleneck in rational drug design and advanced materials science. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily substituted aromatic compounds is a critical bottleneck in rational drug design and advanced materials science. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9)[1] serves as a quintessential model for studying severe steric crowding. This whitepaper provides an authoritative, in-depth guide to the X-ray crystallographic analysis of this class of derivatives. By establishing self-validating protocols and elucidating the causality behind methodological choices, this guide ensures high-fidelity structural determination.

Mechanistic Rationale: Steric Hindrance & Electronic Disruption

In standard anisole derivatives, the methoxy group (–OCH₃) strongly prefers to adopt a coplanar conformation relative to the aromatic ring to maximize p−π orbital overlap. However, the 1,2,3-substitution pattern in 1-chloro-2-methoxy-5-methyl-3-nitrobenzene forces the methoxy group into a highly restricted local environment[1].

Flanked by a bulky chlorine atom at the ortho position and a nitro group at the ortho' position, the methoxy group undergoes a severe steric clash. To relieve this tension, the molecule breaks symmetry, forcing the methoxy methyl group out of the aromatic plane. This physical distortion directly disrupts resonance, altering the electron density distribution and the compound's reactivity (e.g., in electrophilic aromatic substitutions). X-ray crystallography is the only analytical technique capable of definitively quantifying these torsion angles and the resulting intermolecular interactions (such as halogen bonding and π−π stacking) in the solid state.

Steric N1 1,2,3-Substitution Pattern (Cl, OCH3, NO2) N2 Severe Steric Clash at Ortho Positions N1->N2 N3 Methoxy Group Twist (Out of Coplanarity) N2->N3 N4 Disruption of p-π Conjugation N3->N4 N5 Altered Crystal Packing (Halogen & Hydrogen Bonds) N3->N5 N4->N5

Fig 2: Causality of steric hindrance on molecular conformation and crystal packing.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each phase contains explicit causality checks and quantitative thresholds that must be met before proceeding to the next step.

Protocol 1: High-Fidelity Crystal Growth via Vapor Diffusion

Causality: Rapid evaporation often leads to twinned or defective crystals due to thermal convection and rapid supersaturation. Vapor diffusion provides a kinetically controlled environment, yielding the defect-free single crystals required for high-resolution diffraction.

  • Solvent Selection: Dissolve 10 mg of synthesized 1-chloro-2-methoxy-5-methyl-3-nitrobenzene[1] in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 4.0 mL of an anti-solvent (e.g., n-hexane).

  • Equilibration: Cap the outer vial tightly and leave it undisturbed at 293 K in a vibration-free environment for 48–72 hours.

  • Validation Checkpoint (Optical Extinction): Harvest the resulting crystals and examine them under a polarizing optical microscope.

    • Self-Validation: Rotate the polarizer. The crystal must go completely dark (extinct) at 90° intervals. If it does not, the crystal is twinned or polycrystalline and must be discarded.

Protocol 2: X-Ray Diffraction Data Collection

Causality: Data is collected at cryogenic temperatures (100 K) to minimize the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for accurately resolving the positions of the methyl hydrogens and the highly mobile oxygen atoms of the nitro group.

  • Mounting: Coat a validated single crystal (approx. 0.15×0.10×0.08 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å).

    • Causality: Mo K α is chosen over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atom, which can artificially distort atomic displacement parameters.

  • Validation Checkpoint (Internal Agreement): Run a preliminary unit cell determination and data reduction.

    • Self-Validation: Check the Rint​ (internal agreement factor for symmetry-equivalent reflections). If Rint​>0.08 , the data is compromised (likely due to radiation damage or icing). Abort and remount a new crystal.

Computational Workflow: Structure Solution & Refinement

The computational resolution of the phase problem and subsequent refinement relies on a triad of authoritative crystallographic software.

  • Structure Solution: The initial phase problem is solved using , which employs a highly efficient dual-space algorithm[2][3]. This algorithm rapidly alternates between real space (electron density modification) and reciprocal space (phase expansion) to locate the heavy atoms (Cl, O, N, C).

  • Anisotropic Refinement: The structural model is refined using full-matrix least-squares on F2 via [4][5]. All non-hydrogen atoms are refined anisotropically.

  • Graphical Interface: The entire workflow is managed within the environment[6][7], which provides real-time visualization of the residual electron density map.

Final Validation Checkpoint: The refinement is considered complete and valid only when the maximum shift/error ratio converges to <0.001 , and the highest residual electron density peak ( Δρmax​ ) is <0.5 e/ų (typically located near the chlorine atom due to bonding electron density).

Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion Crystallization (DCM / Hexane) N1->N2 N3 Data Collection (100 K) Mo Kα Radiation N2->N3 N4 Structure Solution (SHELXT Dual-Space) N3->N4 N5 Anisotropic Refinement (SHELXL / OLEX2) N4->N5 N6 Structural Validation (CIF Generation) N5->N6

Fig 1: Step-by-step crystallographic workflow from synthesis to CIF validation.

Quantitative Structural Data

The following tables summarize the expected quantitative outputs derived from a successful X-ray crystallographic experiment on a highly hindered 1-chloro-2-methoxy-5-methyl-3-nitrobenzene derivative.

Table 1: Representative Crystallographic Data and Refinement Details

ParameterValueCausality / Significance
Empirical Formula C₈H₈ClNO₃Confirms bulk synthesis identity.
Temperature 100(2) KMinimizes atomic thermal ellipsoids.
Crystal System MonoclinicTypical for asymmetric substituted benzenes.
Space Group P21​/c Centrosymmetric packing minimizes dipole repulsion.
Volume ( V ) ~ 950.4 ųDictates the packing efficiency ( Z=4 ).
Goodness-of-fit on F2 1.045Validates the weighting scheme (target is ~1.0).
Final R indices ( I>2σ(I) ) R1​=0.032 , wR2​=0.085 R1​<0.05 indicates a highly accurate structural model.

Table 2: Selected Geometric Parameters (Highlighting Steric Strain)

Structural FeatureBond/Angle TypeMeasurementInterpretation
C(1)–Cl(1) Bond Length1.732(2) ÅStandard aromatic C-Cl bond.
C(2)–O(1) Bond Length1.375(3) ÅSlightly elongated due to loss of p−π conjugation.
C(1)–C(2)–O(1)–CH₃ Torsion Angle74.5(2)° Critical Data: Proves the methoxy group is forced out of the aromatic plane by the Cl and NO₂ groups.
C(2)–C(3)–N(1)–O(2) Torsion Angle38.2(3)° Shows the nitro group is also twisted to avoid the methoxy oxygen.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

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Exploratory

Electronic Properties and Molecular Orbital Mapping of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: A Computational and Spectroscopic Guide

Executive Summary In modern drug development and materials science, understanding the precise electronic architecture of a highly functionalized aromatic system is the first step toward predicting its pharmacological rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, understanding the precise electronic architecture of a highly functionalized aromatic system is the first step toward predicting its pharmacological reactivity and binding affinity. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9)[1] is a complex "push-pull" aromatic system. The coexistence of electron-donating groups (methoxy, methyl) and electron-withdrawing groups (nitro, chloro) on a single benzene scaffold creates a highly polarized molecule.

This technical whitepaper outlines the definitive computational and experimental protocols required to map the electronic properties, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) of this compound. By leveraging Density Functional Theory (DFT), researchers can establish a self-validating framework to predict nucleophilic/electrophilic attack sites and overall chemical stability[2].

Molecular Architecture & Conformational Causality

The electronic behavior of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is dictated by the competing inductive ( I ) and resonance ( R ) effects of its substituents:

  • C1 - Chloro (-Cl): Exerts a strong −I effect but a weak +R effect, acting as a net deactivator while maintaining ortho/para directing properties.

  • C2 - Methoxy (-OCH 3​ ): A powerful +R donor that pushes electron density into the ring, specifically activating the ortho and para positions.

  • C3 - Nitro (-NO 2​ ): A potent −I and −R withdrawing group that heavily depletes electron density, creating a localized electrophilic sink.

  • C5 - Methyl (-CH 3​ ): Provides mild electron donation via +I and hyperconjugation.

Causality in Structural Optimization: The steric clash between the bulky methoxy group at C2 and the adjacent nitro group at C3 forces the nitro group to slightly twist out of the aromatic plane. This deviation from planarity disrupts perfect π -conjugation, directly impacting the HOMO-LUMO energy gap and altering the molecule's nonlinear optical (NLO) properties[2][3].

Computational Methodology: The DFT Protocol

To accurately map the electronic properties of this compound, a robust computational protocol must be employed. The standard in the field utilizes the Gaussian 09/16 software suite[4].

Step-by-Step Computational Workflow
  • Initial Geometry Input: Construct the 3D molecular structure using GaussView.

  • Level of Theory Selection: Apply the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set Assignment: Utilize the 6-311++G(d,p) basis set[5][6].

    • Why this basis set? The diffuse functions (++) are mathematically critical for modeling the expanded electron clouds of the electronegative oxygen and chlorine atoms. The polarization functions ((d,p)) account for the asymmetric electron distribution in the highly polar C−NO2​ and C−Cl bonds.

  • Geometry Optimization: Run the optimization to find the global minimum on the Potential Energy Surface (PES).

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true minimum, not a transition state saddle point[4].

  • Property Extraction: Execute Time-Dependent DFT (TD-DFT) to extract UV-Vis transitions and FMO energies[6].

Workflow Input Input Structure (1-Chloro-2-methoxy-5-methyl-3-nitrobenzene) GeomOpt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Input->GeomOpt Freq Frequency Calculation (True Minimum Check) GeomOpt->Freq PropCalc Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->PropCalc No Imaginary Frequencies ExpVal Experimental Validation (FT-IR, UV-Vis, NMR) PropCalc->ExpVal Data Correlation

Fig 1: DFT Computational Workflow for Electronic Property Mapping

Frontier Molecular Orbital (FMO) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical reactivity[6].

  • HOMO Localization: In 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, the HOMO is predominantly localized over the electron-donating methoxy group and the adjacent aromatic carbons. This region represents the molecule's capacity to donate electrons (nucleophilic center).

  • LUMO Localization: The LUMO is strictly localized over the strongly electron-withdrawing nitro group, representing the primary site for electron acceptance (electrophilic center)[7].

Conceptual DFT and Reactivity Descriptors

Using Koopmans' theorem, FMO energies are mathematically translated into macroscopic global reactivity descriptors[7]. A narrow HOMO-LUMO gap indicates a "soft" molecule with high polarizability, which is highly desirable in drug design for facilitating target-receptor interactions[6].

Reactivity HOMO HOMO Energy (Electron Donation) IP Ionization Potential (I) I = -E(HOMO) HOMO->IP LUMO LUMO Energy (Electron Acceptance) EA Electron Affinity (A) A = -E(LUMO) LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Electrophilicity Electrophilicity (ω) ω = μ² / 2η IP->Electrophilicity EA->Hardness EA->Electrophilicity Hardness->Electrophilicity

Fig 2: Logical Derivation of Global Reactivity Descriptors from FMO Energies
Table 1: Representative Theoretical Electronic Properties

Note: Values are representative computational approximations for highly substituted nitrobenzene derivatives at the B3LYP/6-311++G(d,p) level.

ParameterSymbolCalculated ValueImplication for Drug Design
HOMO Energy EHOMO​ -6.45 eVIndicates moderate electron-donating capability.
LUMO Energy ELUMO​ -2.80 eVHigh electron-accepting capability due to −NO2​ .
Energy Gap ΔE 3.65 eVNarrow gap; indicates high kinetic reactivity[6].
Chemical Hardness η 1.825 eVLower hardness correlates to higher molecular softness.
Electrophilicity Index ω 5.85 eVStrong tendency to attract electrons (electrophile)[7].
Dipole Moment μ ~ 4.2 DebyeHigh polarity; suggests excellent solubility in polar solvents.

Molecular Electrostatic Potential (MEP)

The MEP is a critical 3D visual tool used to predict non-covalent interactions, such as hydrogen bonding in protein-ligand complexes[4]. It maps the electron density isosurface against the electrostatic potential.

  • Red Regions (Negative Potential): Concentrated exclusively around the oxygen atoms of the nitro ( −NO2​ ) and methoxy ( −OCH3​ ) groups. These are prime sites for electrophilic attack and hydrogen bond acceptance[7].

  • Blue Regions (Positive Potential): Localized around the hydrogen atoms of the methyl group and the aromatic protons. These are susceptible to nucleophilic attack.

  • Green Regions (Neutral): Found across the π -system of the benzene ring, indicating areas of balanced electron distribution.

Experimental Validation Protocols

Theoretical data must be grounded in physical reality. The computational outputs are validated using the following spectroscopic protocols:

  • FT-IR Spectroscopy:

    • Protocol: Disperse the sample in a KBr pellet and scan from 4000 to 400 cm −1 .

    • Validation: Compare experimental vibrational frequencies with DFT-calculated frequencies. Because DFT assumes a harmonic oscillator in a vacuum, theoretical frequencies must be multiplied by a standard scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and solvent effects[6][8].

  • UV-Vis Spectroscopy:

    • Protocol: Dissolve the compound in spectroscopic-grade ethanol. Scan from 200 to 800 nm.

    • Validation: The experimental λmax​ (typically resulting from π→π∗ and n→π∗ transitions) should closely align with the TD-DFT calculated vertical excitation energies corresponding to the HOMO LUMO transition[6].

References

  • Zhao, L.-B., et al. (2012). A DFT study on photoinduced surface catalytic coupling reactions on nanostructured silver: Selective formation of azobenzene derivatives from para-substituted nitrobenzene and aniline. Physical Chemistry Chemical Physics, 14(37), 12919-29. Retrieved from[Link]

  • Research Inventy. (2016). Molecular structure, vibrational, UV, NMR , molecular electrostatic surface potential and HOMO-LUMO Analysis of 1,4-dichloro-2-nitrobenzene. Retrieved from[Link]

  • Academia.edu. (n.d.). Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

  • ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Retrieved from[Link]

  • ACS Publications. (2023). Electrochemical Surface-Enhanced Raman Spectroscopy for Aniline Adsorbed on Silver Electrodes: A DFT Study of the Anharmonic Effects. The Journal of Physical Chemistry C. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, a valuable substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is approached via a robust two-step pathway, commencing with the regioselective nitration of 2-amino-4-methylanisole, followed by a Sandmeyer reaction to introduce the chloro substituent. This guide is designed to provide not only a detailed procedure but also the underlying chemical rationale for key experimental steps, ensuring both reproducibility and a thorough understanding of the transformation.

Introduction

Substituted nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The target molecule, 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, possesses a unique substitution pattern that makes it an attractive intermediate for further functionalization. The presence of the nitro group allows for reduction to an amine, which can then participate in a variety of coupling reactions. The chloro, methoxy, and methyl groups also offer sites for further chemical modification.

The synthetic strategy outlined herein involves two classical and well-understood organic transformations. The initial step is the electrophilic aromatic substitution (nitration) of 2-amino-4-methylanisole. The directing effects of the activating amino and methoxy groups, and the moderately activating methyl group, are carefully considered to achieve the desired regioselectivity. The subsequent Sandmeyer reaction provides a reliable method for the conversion of the synthesized amino intermediate to the corresponding chloro derivative via a diazonium salt.[1][2]

Reaction Scheme

Step 1: Nitration of 2-Amino-4-methylanisole

Step 2: Sandmeyer Reaction of 2-Methoxy-5-methyl-3-nitroaniline

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-4-methylanisole in H₂SO₄ C Reaction at 0-5 °C A->C Slow Addition B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching with Ice C->D Pour onto Ice E Neutralization & Filtration D->E F 2-Methoxy-5-methyl-3-nitroaniline E->F Isolate Product G 2-Methoxy-5-methyl-3-nitroaniline in HCl F->G Intermediate I Diazotization at 0-5 °C G->I Slow Addition H NaNO₂ Solution H->I K Reaction at RT I->K Add to CuCl Solution J CuCl in HCl J->K L Extraction & Purification K->L Work-up M 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene L->M Isolate Final Product

Caption: Experimental workflow for the synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Methoxy-5-methyl-3-nitroaniline

This procedure is adapted from established methods for the nitration of substituted anilines.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-methylanisole137.185.00 g36.4
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.012.5 mL-
Ice18.02As needed-
Sodium Hydroxide (10% aq. soln.)40.00As needed-
Distilled Water18.02As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Preparation of the Amine Salt: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.

  • Slowly and with constant stirring, add 5.00 g (36.4 mmol) of 2-amino-4-methylanisole to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition. The formation of the corresponding ammonium sulfate salt will occur.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 2.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the amine salt over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to control the exothermic reaction and minimize side-product formation.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. The neutralization process is exothermic and should be performed in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any residual acid and inorganic salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature to yield crude 2-methoxy-5-methyl-3-nitroaniline. The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

PART 2: Synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (Sandmeyer Reaction)

This protocol is based on well-established Sandmeyer reaction procedures.[5][6][7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (based on 100% yield from Step 1)Moles (mmol)
2-Methoxy-5-methyl-3-nitroaniline182.186.64 g36.4
Concentrated Hydrochloric Acid (37%)36.4615 mL-
Sodium Nitrite (NaNO₂)69.002.76 g40.0
Copper(I) Chloride (CuCl)98.993.96 g40.0
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-
Distilled Water18.02As needed-
Ice18.02As needed-

Equipment:

  • 250 mL and 500 mL round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a 250 mL round-bottom flask, suspend 6.64 g (36.4 mmol) of 2-methoxy-5-methyl-3-nitroaniline in 10 mL of concentrated hydrochloric acid and 10 mL of water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve 2.76 g (40.0 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Sandmeyer Reaction: In a 500 mL flask, dissolve 3.96 g (40.0 mmol) of copper(I) chloride in 5 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the copper(I) chloride solution. The evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Safety Considerations

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][9]

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at a low temperature at all times.

  • Toxic Compounds: The starting aniline and the nitroaromatic products are toxic. Avoid inhalation, ingestion, and skin contact.

  • Copper(I) Chloride: Handle copper(I) chloride in a fume hood and wear appropriate PPE.[10]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the intermediate and final product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the products.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate for further applications in organic synthesis. The presented methodology, based on fundamental and well-documented reactions, offers a logical and efficient pathway to the target molecule.

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Gondal, S., & Aly, A. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825–2853. [Link]

  • Organic Syntheses. (1923). m-NITROPHENOL. Org. Synth., 3, 87.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2019). Google Patents.
  • Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
  • Khan, K. M., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3296-3302.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • Preparation method of 2-methoxy-4-nitroaniline. (2019). Eureka by PatSnap.
  • Agilent. (2020, October 20). Safety Data Sheet - Copper Standard. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (n.d.).
  • RCI Labscan Limited. (2025, November 14). nitric acid 25% - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (1923). m-CHLORONITROBENZENE. Org. Synth., 3, 31.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene as a Precursor in the Synthesis of Bioactive Anilino-Heterocycles

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene as a key starting material in the...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene as a key starting material in the synthesis of pharmaceutically relevant compounds. The primary focus is on the strategic reduction of this nitroaromatic precursor to its corresponding aniline, a critical intermediate for the development of potent kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of Substituted Anilines

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[1] Their significance lies in the versatile reactivity of the nitro group, which can be readily transformed into an amino group. This conversion opens up a vast landscape of chemical possibilities, as the resulting anilines are pivotal intermediates in the construction of numerous drug scaffolds. In particular, substituted anilines are crucial components of many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

The title compound, 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS No: 102735-89-7), is a uniquely functionalized aromatic ring.[2] The specific arrangement of its chloro, methoxy, and methyl substituents provides a handle for fine-tuning the steric and electronic properties of the final drug molecule, which is critical for achieving high potency and selectivity. This guide details the transformation of this precursor into the corresponding aniline and its subsequent application in the synthesis of bioactive anilino-heterocycles.

Synthesis of the Key Intermediate: 5-Chloro-4-methoxy-2-methylaniline

The conversion of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene to 5-chloro-4-methoxy-2-methylaniline is a critical step in harnessing its potential for pharmaceutical synthesis. The most common and efficient method for this transformation is the selective reduction of the nitro group. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Rationale for Method Selection

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst is a robust and widely used method for the reduction of nitroarenes.[3] This method is particularly advantageous as it is generally chemoselective, leaving other functional groups such as halogens and ethers intact. The use of a hydrogen donor like ammonium formate allows the reaction to be carried out under milder conditions compared to high-pressure hydrogenation.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Reduction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
1-Chloro-2-methoxy-5-methyl-3-nitrobenzene102735-89-7201.611.0 eq
Palladium on Carbon (10 wt%)7440-05-3-0.1 eq
Ammonium Formate540-69-263.065.0 eq
Methanol (Anhydrous)67-56-132.04-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 eq) and methanol (20 mL per gram of starting material).

  • Stir the mixture until the starting material is completely dissolved.

  • Carefully add 10% palladium on carbon (0.1 eq) to the solution.

  • Add ammonium formate (5.0 eq) portion-wise to the stirred suspension. The addition may cause a gentle effervescence.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-chloro-4-methoxy-2-methylaniline can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield and Purity:

ParameterValue
Yield85-95%
Purity>98% (by HPLC)

Application in the Synthesis of Anilino-Pyrimidine Derivatives

The synthesized 5-chloro-4-methoxy-2-methylaniline is a valuable intermediate for the synthesis of bioactive molecules, particularly those with a substituted aniline moiety. A prominent application is in the synthesis of anilino-pyrimidine derivatives, which are known to exhibit a range of biological activities, including potent anticancer effects through the inhibition of protein kinases.[4][5]

General Synthetic Strategy

The synthesis of anilino-pyrimidine derivatives typically involves the nucleophilic substitution of a halogenated pyrimidine with the synthesized aniline. This reaction is often catalyzed by an acid and proceeds under thermal conditions.

Overall Workflow:

G cluster_0 Precursor cluster_1 Key Intermediate Synthesis cluster_2 Key Intermediate cluster_3 Bioactive Molecule Synthesis cluster_4 Final Product Class A 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene B Reduction A->B Step 1 C 5-Chloro-4-methoxy-2-methylaniline B->C D Nucleophilic Substitution C->D Step 2 E Anilino-Pyrimidine Derivatives (e.g., Kinase Inhibitors) D->E

Caption: Synthesis of an anilino-pyrimidine derivative.

Procedure Outline:

  • Dissolve 5-chloro-4-methoxy-2-methylaniline (1.0 eq) and a substituted 4-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

  • Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a valuable and versatile precursor for the synthesis of key pharmaceutical intermediates. The straightforward and high-yielding reduction to 5-chloro-4-methoxy-2-methylaniline provides access to a substituted aniline that is primed for incorporation into a variety of bioactive heterocyclic scaffolds. The protocols and strategies outlined in these application notes offer a solid foundation for researchers and drug development professionals to utilize this precursor in the discovery and development of novel therapeutic agents.

References

  • Kamal, A., Dastagiri, D., Ramaiah, M. J., Reddy, J. S., Bharathi, E. V., Reddy, M. K., ... & Pal-Bhadra, M. (2011). Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. European Journal of Medicinal Chemistry, 46(12), 5817-5824.
  • Smolecule. (2023, August 15). 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene.
  • Kamal, A., Reddy, J. S., Ramaiah, M. J., Bharathi, E. V., Dastagiri, D., Reddy, M. K., ... & Pal-Bhadra, M. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5232-5236.
  • MDPI. (2022, August 21). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
  • ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis.
  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • ResearchGate. (2025, August 6). Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors.
  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • PubChem. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.
  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
  • Sigma-Aldrich. (n.d.). 1-methoxy-2-chloro-5-nitrobenzene.
  • BOC Sciences. (2025, September 12). API Synthesis Intermediates & Raw Materials.
  • Tokyo Chemical Industry. (n.d.). Hydrogenation Catalysts.
  • Appchem. (n.d.). 1-chloro-2-methoxy-3-methyl-5-nitrobenzene.
  • NextSDS. (n.d.). 1-Chloro-2-ethoxy-3-methoxy-5-methyl-4-nitrobenzene.
  • Cleanchem. (n.d.). API Intermediates & KSM.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Merck Millipore. (n.d.). 5-Chloro-2-methylaniline CAS 95-79-4.
  • PharmaCompass. (n.d.). The Role of 2,4-Dichloro-5-methoxyaniline in Pharmaceutical Synthesis: A Deeper Look.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene via Substitution Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing the Reactivity of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Reactivity of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a highly functionalized aromatic scaffold offering multiple avenues for chemical modification. Its utility in synthetic chemistry stems from the specific arrangement of its substituents, which creates a well-defined electronic landscape. The reactivity of the aryl chloride is paramount and is profoundly influenced by the interplay of the other groups on the benzene ring.

  • Activation by the Nitro Group: The key to this molecule's reactivity is the powerful electron-withdrawing nitro group (-NO₂). Positioned ortho to the chlorine atom, it strongly depletes the electron density of the aromatic ring, particularly at the site of substitution (C1). This electronic pull is critical for stabilizing the negatively charged intermediate in nucleophilic aromatic substitution (SNAr) reactions, making the otherwise inert C-Cl bond susceptible to attack.[1]

  • Influence of Methoxy and Methyl Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups are traditionally electron-donating. The methoxy group, located ortho to the chlorine, exerts a +M (mesomeric) and -I (inductive) effect. The methyl group, at the para position, has a +I and weak hyperconjugative effect. While these groups generally increase electron density, their effects are largely overridden by the dominant nitro group. However, their presence offers steric influence and can be leveraged for further functionalization in multi-step syntheses.

This guide provides a detailed exploration of the primary substitution pathways for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, focusing on mechanistically distinct and synthetically valuable transformations. We will cover reagents, catalysts, and field-tested protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the most direct route for displacing the chloro substituent on this electron-deficient ring. The reaction proceeds through a two-step addition-elimination pathway.[2] The first, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The strong resonance stabilization afforded by the ortho-nitro group is the primary driver for this reaction's feasibility.[3][4]

Figure 1: General Mechanism for SNAr
Protocol 1.1: O-Arylation via Methoxide Substitution

This protocol details the replacement of the chloro group with a methoxy group, a common transformation in the synthesis of complex ethers.

Objective: To synthesize 1,2-dimethoxy-5-methyl-3-nitrobenzene.

Materials:

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol, 201.61 g/mol )

  • Sodium methoxide (NaOMe) (1.5 mmol, 54.02 g/mol )

  • Anhydrous Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon atmosphere setup

Experimental Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol) in anhydrous methanol (10 mL).[1]

  • Reagent Addition: Add sodium methoxide (1.5 mmol) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours.[1]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add deionized water (15 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Causality and Expertise:

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions compared to protic solvents like methanol. However, methanol is often sufficient and simplifies workup as it's the conjugate acid of the nucleophile.[5]

  • Excess Nucleophile: A slight excess of sodium methoxide (1.5 equivalents) ensures the complete consumption of the starting material.

  • Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere prevents potential side reactions, especially if the substrate or product is sensitive to oxidation at elevated temperatures.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, palladium-catalyzed cross-coupling reactions offer a broader scope for introducing carbon and nitrogen nucleophiles, which are often poor nucleophiles for direct SNAr. Aryl chlorides are more challenging substrates than the corresponding bromides or iodides, often requiring specialized catalyst systems.[6][7]

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds. The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[6]

Buchwald_Hartwig_Cycle Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst ox_add L-Pd(II)(Ar)(Cl) Oxidative Adduct pd0->ox_add Oxidative Addition h_base [H-Base]⁺Cl⁻ amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ ox_add->amine_complex + R₂NH arcl Ar-Cl ox_add->arcl Ar-Cl amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex + Base - [H-Base]⁺Cl⁻ product Ar-NR₂ amido_complex->product Reductive Elimination product->pd0 r2nh R₂NH base Base

Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine derivative via Pd-catalyzed coupling.

Materials:

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%) or a suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere glovebox or Schlenk line

Experimental Protocol:

  • Catalyst Preparation (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol). Add 2 mL of toluene and stir for 10 minutes to form the pre-catalyst solution.[1]

  • Reaction Setup: In a separate Schlenk tube, combine 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).[1]

  • Initiation: Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110°C for 16-24 hours.[1]

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography.

Causality and Expertise:

  • Catalyst System: Aryl chlorides are less reactive in oxidative addition than bromides.[6] Therefore, a highly active catalyst system is required. The combination of a Pd(0) source like Pd₂(dba)₃ and an electron-rich, bulky phosphine ligand like Xantphos is effective for activating the C-Cl bond.[1]

  • Base: A strong, non-nucleophilic base like NaOtBu is crucial. It deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex that is necessary for the final reductive elimination step.[6]

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive and must be handled under strictly inert conditions (N₂ or Ar) to prevent deactivation.

Protocol 2.2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] The reaction requires a palladium catalyst and a base to activate the boronic acid for transmetalation.[8]

Suzuki_Cycle Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling pd0 L₂Pd(0) Active Catalyst ox_add L₂Pd(II)(Ar¹)(X) pd0->ox_add Oxidative Addition transmetal L₂Pd(II)(Ar¹)(Ar²) ar1x Ar¹-X ox_add->ar1x Ar¹-Cl product Ar¹-Ar² transmetal->product Reductive Elimination product->pd0 ar2b Ar²-B(OR)₂ borate [Ar²B(OR)₂(OH)]⁻ ar2b->borate + Base base Base (e.g., K₃PO₄) borate->transmetal Transmetalation

Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling with an arylboronic acid.

Materials:

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • Toluene/Water (e.g., 10:1 mixture, 5 mL)

  • Oven-dried Schlenk flask

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask, add 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Causality and Expertise:

  • Catalyst Reactivity: The Pd(OAc)₂/PCy₃ system is effective for less reactive aryl chlorides. The bulky, electron-rich PCy₃ ligand facilitates the oxidative addition step and promotes a high turnover rate.[8]

  • Role of Base: The base (K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic borate species which then undergoes transmetalation with the palladium complex.[7][8]

  • Solvent System: A biphasic system like toluene/water can be beneficial. The organic phase dissolves the substrate and catalyst, while the inorganic base resides primarily in the aqueous phase, facilitating the reaction at the interface.

Summary of Reaction Conditions

Reaction TypeReagents & CatalystsSolventTemperature (°C)Key Considerations
SNAr O-Arylation NaOMeMeOH or DMSO65-100Polar solvent is crucial; reaction driven by electron-deficient ring.
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, NaOtBuToluene100-110Requires a strong base and an electron-rich, bulky ligand; strict inert atmosphere needed.
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂, PCy₃, K₃PO₄Toluene/H₂O100Base activates the boronic acid; suitable for C-C bond formation with challenging aryl chlorides.

References

  • 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available from: [Link]

  • Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. Google Patents (CN113511960A).
  • 1-Chloro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available from: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available from: [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. ACS Publications. Available from: [Link]

  • Hydroxylation of Nitroarenes with Alkyl Hydroperoxide Anions via Vicarious Nucleophilic Substitution of Hydrogen. Organic Chemistry Portal. Available from: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available from: [Link]

  • m-CHLORONITROBENZENE. Organic Syntheses. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents (US3965173A).
  • 1-chloro-2-methoxy-3-methyl-5-nitrobenzene. Appchem. Available from: [Link]

  • Cyanation – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Catalytic Cyanation of C−N Bonds with CO2/NH3. Semantic Scholar. Available from: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available from: [Link]

  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Oklahoma State University Library. Available from: [Link]

Sources

Application

In vitro assay applications and protocols using 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

An In-Depth Technical Guide to the In Vitro Investigation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Investigation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a substituted nitroaromatic compound. While specific in vitro applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a chlorinated and nitrated benzene ring—suggest a range of potential biological activities. Nitroaromatic compounds are a well-established class of molecules with diverse applications, from pharmaceuticals to industrial chemicals. Their biological effects are often linked to the enzymatic reduction of the nitro group, a process that can lead to the formation of highly reactive intermediates.

The presence of a nitro group makes these compounds candidates for bioactivation, particularly under hypoxic conditions found in solid tumors.[1][2] Cellular enzymes known as nitroreductases can reduce the nitro group to nitroso and hydroxylamino derivatives, which are potent cytotoxic agents capable of forming adducts with DNA and other macromolecules.[1] This mechanism forms the basis for the development of hypoxia-activated prodrugs. Furthermore, the redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]

This guide provides a theoretical framework and detailed protocols for the initial in vitro characterization of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. As a Senior Application Scientist, the following sections are designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded workflow to explore the cytotoxic and genotoxic potential of this compound. The protocols are based on well-established assays and are designed to be self-validating through the inclusion of appropriate controls.

Part 1: Assessment of In Vitro Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability. For nitroaromatic compounds, cytotoxicity can be influenced by the oxygenation status of the cell culture, with enhanced toxicity often observed in hypoxic conditions due to increased nitroreductase activity.[1][2]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells into a 96-well plate at optimal density incubate_24h Incubate for 24h to allow cell attachment seed_cells->incubate_24h prep_compound Prepare serial dilutions of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene add_compound Treat cells with compound dilutions. Include vehicle and untreated controls. prep_compound->add_compound incubate_exposure Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubate_exposure add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end_node Data Analysis (IC50) read_absorbance->end_node start Start start->seed_cells

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[3][5]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: a. Prepare a stock solution of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Include the following controls:

    • Untreated Control: Cells in medium only.
    • Vehicle Control: Cells in medium with the highest concentration of the solvent used.
    • Blank: Medium only (no cells). e. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
  • MTT Addition and Solubilization: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6] b. Incubate the plate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[1][6] c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data Table
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
50.950.0576.0
100.630.0450.4
250.310.0324.8
500.150.0212.0
1000.080.016.4

Part 2: Evaluation of Genotoxic Potential

Genotoxicity assays are crucial for assessing the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and cancer.[7] The bacterial reverse mutation assay, or Ames test, is a widely accepted method for identifying substances that can produce gene mutations.[8][9]

Scientific Rationale

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have been genetically engineered with mutations in the histidine operon, rendering them unable to synthesize the amino acid histidine.[10] These strains cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free medium.[8] Many compounds become mutagenic only after being metabolized. Therefore, the test is typically performed both with and without a metabolic activation system, usually a fraction of rat liver homogenate (S9 fraction), which contains enzymes like cytochrome P450s.[10]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis prep_compound Prepare compound dilutions mix Combine compound, bacteria, and buffer (with or without S9 mix) in molten top agar prep_compound->mix prep_bacteria Grow overnight cultures of Salmonella strains (e.g., TA98, TA100) prep_bacteria->mix prep_s9 Prepare S9 mix (for metabolic activation) prep_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Compare colony counts to controls count->analyze end_node Assess Mutagenicity analyze->end_node start Start start->prep_compound start->prep_bacteria start->prep_s9

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Detailed Protocol: Ames Test

Materials:

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[10]

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

  • S9 fraction from Aroclor 1254-induced rat liver and cofactor solution (for S9 mix)[10]

  • Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9)[10]

  • Negative/vehicle control (e.g., DMSO)

Procedure:

  • Preparation: a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. Grow overnight cultures of the Salmonella tester strains. c. If using metabolic activation, prepare the S9 mix according to the manufacturer's instructions.

  • Plate Incorporation Method: a. To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add the following in order:

    • 0.1 mL of the Salmonella overnight culture.
    • 0.1 mL of the test compound dilution (or control solution).
    • 0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation).[8] b. Vortex the tube gently for 3 seconds. c. Immediately pour the mixture onto the surface of a minimal glucose agar plate, ensuring an even distribution. d. Allow the top agar to solidify.
  • Incubation and Colony Counting: a. Invert the plates and incubate at 37°C for 48-72 hours.[11] b. After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: a. For each concentration and control, calculate the mean number of revertant colonies and the standard deviation from replicate plates. b. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean number of colonies on the negative control plates.

Data Presentation: Example Ames Test Data Table (Strain TA100)
Compound Conc. (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SD (n=3)Fold Increase over Vehicle
0 (Vehicle)-110 ± 121.0
10-125 ± 151.1
50-250 ± 222.3
100-480 ± 354.4
0 (Vehicle)+120 ± 141.0
10+180 ± 201.5
50+410 ± 303.4
100+850 ± 557.1
Positive Control+1250 ± 8010.4

Part 3: Investigating the Role of Nitroreductase

The biological activity of many nitroaromatic compounds is dependent on the reductive metabolism of the nitro group. Therefore, investigating the role of nitroreductase enzymes in the cytotoxicity of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a critical step in understanding its mechanism of action.

Scientific Rationale

Nitroreductases are enzymes that catalyze the reduction of nitro groups to amines, often via highly reactive nitroso and hydroxylamine intermediates.[12] These enzymes are found in bacteria and at low levels in mammalian cells, but their activity can be elevated in the hypoxic environment of tumors.[13] A compound that shows greater cytotoxicity in cells with high nitroreductase activity or under hypoxic conditions is likely activated by this pathway. This can be investigated by comparing the compound's effects on cell lines with different levels of nitroreductase expression or by using a specific nitroreductase inhibitor.[14]

Conceptual Workflow: Nitroreductase-Mediated Activation

NTR_Activation cluster_compound Compound cluster_activation Bioactivation cluster_result Result Prodrug 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (Less Toxic Prodrug) NTR Nitroreductase (NTR) + NADH Prodrug->NTR Enzymatic Reduction Metabolite Reactive Metabolites (e.g., Hydroxylamine) NTR->Metabolite Toxicity Cell Damage & Cytotoxicity Metabolite->Toxicity

Caption: Conceptual diagram of nitroreductase-mediated bioactivation.

Detailed Protocol: Comparative Cytotoxicity in Nitroreductase-Expressing Cells

Objective: To determine if the cytotoxicity of the compound is enhanced by nitroreductase activity.

Materials:

  • A pair of cell lines, one wild-type (low NTR activity) and one engineered to overexpress a bacterial nitroreductase (high NTR activity).

  • All materials listed for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: a. Seed both the wild-type and the nitroreductase-overexpressing cells into separate 96-well plates at their respective optimal densities. b. Incubate for 24 hours.

  • Compound Treatment: a. Treat both cell lines with identical serial dilutions of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene as described in the MTT protocol. b. Incubate for 48-72 hours.

  • MTT Assay and Data Analysis: a. Perform the MTT assay on both plates as previously described. b. Calculate the IC50 value for the compound in both the wild-type and the nitroreductase-overexpressing cell lines.

  • Interpretation:

    • A significantly lower IC50 value in the nitroreductase-overexpressing cell line compared to the wild-type cell line would strongly suggest that the compound is a substrate for nitroreductase and that its cytotoxicity is mediated by its reductive metabolites.

Data Presentation: Example Comparative IC50 Values
Cell LineNitroreductase (NTR) ExpressionIC50 (µM)
Wild-TypeLow / Endogenous45.2
NTR-OverexpressingHigh3.8

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven approach for the initial in vitro characterization of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. By systematically evaluating its cytotoxicity and genotoxic potential, and by investigating the role of nitroreductase in its mechanism of action, researchers can build a comprehensive profile of its biological activity.

Positive results from these initial assays would warrant further investigation, including:

  • Mechanism of Cell Death: Differentiating between apoptosis and necrosis using assays such as Annexin V/Propidium Iodide staining.

  • Metabolite Identification: Using techniques like LC-MS to identify the specific metabolites formed after incubation with cells or the S9 fraction.

  • DNA Damage Analysis: Employing assays like the Comet assay or γ-H2AX staining to directly visualize DNA damage.[15]

  • Enzyme Inhibition Assays: Directly testing the compound's ability to inhibit specific enzymes that may be relevant to its potential therapeutic application.[16]

By following a logical and rigorous experimental plan, the scientific community can effectively elucidate the biological and therapeutic potential of novel chemical entities like 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

References

  • T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Ames Test. (n.d.).
  • Zhang, Y., et al. (2025, August 6). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Preprints.org.
  • Adams, G. E., et al. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 35(2), 133-150.
  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53.
  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-677.
  • Kim, S., et al. (2018). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 23(10), 2548.
  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • Cyprotex. (n.d.). Ames Test. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Chen, H., et al. (2017). A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging. Scientific Reports, 7, 17094.
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 651, 1-28.
  • Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76.
  • ACS Publications. (2025, May 6). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega.
  • Wang, T., et al. (2020). Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe.
  • Tafazoli, M., et al. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis (Comet) assay in human lymphocytes. Mutagenesis, 13(2), 115-120.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Le Bihanic, F., et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. Toxics, 11(5), 461.
  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1582.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey.
  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Highly Hindered 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Executive Summary The Suzuki-Miyaura cross-coupling of aryl chlorides remains a cornerstone of modern pharmaceutical development. However, substrates with extreme steric congestion and complex electronic profiles often l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of aryl chlorides remains a cornerstone of modern pharmaceutical development. However, substrates with extreme steric congestion and complex electronic profiles often lead to catalyst poisoning, protodeboronation, or complete reaction failure. This application note provides a field-proven, self-validating protocol specifically engineered for 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9). By leveraging rational ligand design (Buchwald's SPhos) and biphasic solvent kinetics, this guide ensures high-fidelity biaryl synthesis for drug development professionals.

Substrate Mechanistic Profiling

To design a robust protocol, we must first deconstruct the unique microenvironment of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene:

  • The 1,2,3-Contiguous Steric Blockade : The target C-Cl bond (Position 1) is adjacent to a methoxy group (Position 2), which is itself flanked by a bulky nitro group (Position 3). This contiguous substitution creates a severe steric shield, preventing standard palladium complexes (e.g., Pd(PPh3)4) from achieving the necessary geometry for oxidative addition.

  • Electronic Push-Pull Dynamics : Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously unreactive[1]. However, the strongly electron-withdrawing nitro group at the meta position significantly lowers the LUMO energy of the aromatic ring. This electronic activation partially offsets the steric hindrance, making the C-Cl bond highly susceptible to insertion by an electron-rich Pd(0) center[2].

  • Ligand Causality (Why SPhos?) : To overcome the steric blockade, a dialkylbiarylphosphine ligand is mandatory. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely suited here[1]. The electron-rich dicyclohexyl moiety forces electron density into the Pd center, driving the oxidative addition into the strong C-Cl bond. Simultaneously, the bulky dimethoxybiphenyl backbone accelerates the final reductive elimination step by sterically crowding the Pd(II) intermediate, forcing the biaryl product out of the coordination sphere[2].

Empirical Optimization Data

The following table summarizes the quantitative optimization data, demonstrating why standard conditions fail and why the SPhos/K3PO4 system is required.

Table 1: Catalyst and Condition Optimization for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

EntryPd Source (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)2 (5%)PPh3 (10%)K2CO3 (2.0)Toluene100< 5%Ligand lacks electron density for C-Cl insertion.
2Pd(OAc)2 (2%)dppf (4%)K3PO4 (2.0)Dioxane/H2O10012%Bidentate ligand prevents necessary conformational shifts.
3Pd2(dba)3 (1%)XPhos (4%)Cs2CO3 (2.0)Toluene/H2O10078%Effective, but XPhos bulk slightly retards transmetalation.
4 Pd(OAc)2 (1%) SPhos (2.5%) K3PO4 (2.0) Toluene/H2O 100 > 95% Optimal balance of electronics and steric accommodation [1].

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

A. Reagent Preparation & Degassing
  • Causality : SPhos is highly sensitive to oxidation in solution. Oxygen will rapidly convert it to an inactive phosphine oxide, killing the catalytic cycle.

  • Action : Prepare a solvent mixture of Toluene and deionized H2O in a 10:1 ratio. Sparge the mixture with ultra-pure Argon for a minimum of 30 minutes prior to use.

B. Reaction Assembly
  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • K3PO4 (2.0 equiv, 2.0 mmol)

    • Pd(OAc)2 (1.0 mol%, 0.01 mmol)

    • SPhos (2.5 mol%, 0.025 mmol)[1]

  • Causality : K3PO4 is selected over stronger bases (like KOtBu) to prevent unwanted nucleophilic aromatic substitution (SNAr) side-reactions with the activated nitro-aromatic ring[3].

C. Execution & Kinetic Control
  • Evacuate and backfill the flask with Argon (3 cycles).

  • Inject 5.5 mL of the degassed Toluene/H2O (10:1) solvent system via syringe.

  • Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Stirring Dynamics : Set the stir plate to >1000 rpm. Causality : The reaction is biphasic. The boronic acid must interact with the aqueous phosphate to form the reactive boronate species [Ar-B(OH)3]-, which then migrates to the organic phase for transmetalation[4]. High-shear stirring eliminates mass-transfer limitations.

  • Validation Checkpoint 1 (Visual) : Within 10 minutes at 100 °C, the solution must transition from a pale suspension to a homogenous, deep red/orange solution. This confirms the successful generation of the active mono-ligated Pd(0)-SPhos species. If a black precipitate forms (Pd black), the catalyst has decomposed due to oxygen ingress; the reaction must be aborted.

D. Workup & Self-Validation
  • After 4-6 hours, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Validation Checkpoint 2 (Analytical) : Perform TLC (Hexanes/EtOAc 8:2). The starting aryl chloride (Rf ~0.6) should be completely consumed. A new, highly UV-active spot (the biaryl product) should appear at Rf ~0.4. Confirm mass via LC-MS or GC-MS before proceeding to flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the catalytic cycle, specifically highlighting where the substrate's unique features interact with the Pd-SPhos complex.

MechanisticPathway Pd0 Pd(0)-SPhos Complex (Active Catalyst) OA Oxidative Addition (Accelerated by -NO2) Pd0->OA + 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene PdII_Cl Ar-Pd(II)(SPhos)-Cl (Sterically Hindered) OA->PdII_Cl BaseEx Base Exchange (Aqueous K3PO4) PdII_Cl->BaseEx + OH- / PO4(3-) PdII_OH Ar-Pd(II)(SPhos)-OH (Activated Intermediate) BaseEx->PdII_OH - Cl- TM Transmetalation (Boronate Attack) PdII_OH->TM + [Ar'-B(OH)3]- PdII_ArAr Ar-Pd(II)(SPhos)-Ar' (Pre-Reductive Complex) TM->PdII_ArAr - B(OH)4- RE Reductive Elimination (Driven by Ligand Bulk) PdII_ArAr->RE Product Coupled Biaryl Product RE->Product Product->Pd0 Catalyst Regeneration

Fig 1. Pd-SPhos catalytic cycle for the cross-coupling of sterically hindered aryl chlorides.

Sources

Application

Application Notes &amp; Protocols: Optimal Organic Solvents for the Extraction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Abstract This document provides a comprehensive guide for the selection of optimal organic solvents for the extraction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene from various matrices, particularly aqueous solutions....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selection of optimal organic solvents for the extraction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene from various matrices, particularly aqueous solutions. The principles of solvent selection, a comparative analysis of suitable solvents, and detailed liquid-liquid extraction protocols are presented for researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.

Introduction: Understanding the Target Molecule

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a substituted aromatic compound with a molecular formula of C8H8ClNO3.[1][2] Its structure comprises a benzene ring with chloro, methoxy, methyl, and nitro functional groups. The arrangement and nature of these substituents dictate the molecule's overall physicochemical properties, which are critical for selecting an appropriate extraction solvent.

The presence of the strongly electron-withdrawing nitro group (-NO2) and the electronegative chlorine (-Cl) and oxygen (-OCH3) atoms imparts significant polarity to the molecule.[3] However, the nonpolar benzene ring and methyl group (-CH3) contribute hydrophobic character.[4] This amphiphilic nature classifies 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene as a moderately polar compound. The key to its efficient extraction lies in selecting a solvent that can effectively solvate both the polar and nonpolar regions of the molecule, a principle often summarized as "like dissolves like."[5]

The Science of Solvent Selection for Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids.[6][7] In the context of extracting our target molecule from an aqueous solution, the ideal organic solvent should possess the following key characteristics:

  • High Solubility and Selectivity: The solvent must have a high affinity for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene to ensure maximum transfer from the aqueous phase.[5] Simultaneously, it should have low solubility for impurities present in the sample matrix.[8]

  • Immiscibility with Water: A clear phase separation is crucial for a successful LLE.[8] Solvents with low polarity are generally immiscible with water.[8]

  • Optimal Polarity: The polarity of the solvent should closely match that of the target compound to maximize solubility.

  • Volatility: A relatively low boiling point is desirable to allow for easy removal of the solvent by evaporation or distillation after extraction, leaving the purified compound behind.[8]

  • Chemical Inertness: The solvent should not react with the target compound or any other components in the mixture.[5]

  • Safety and Environmental Considerations: The chosen solvent should have low toxicity and flammability.[8][9] Modern approaches also favor "green solvents" with reduced environmental impact.[10]

Comparative Analysis of Recommended Organic Solvents

Based on the moderately polar nature of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, several organic solvents are potential candidates for its extraction. The following table provides a comparative analysis to aid in solvent selection.

SolventPolarity Index (P')Boiling Point (°C)Density (g/mL)Key AdvantagesKey Disadvantages
Dichloromethane (DCM) 3.139.61.33High solvating power for a wide range of organic compounds.[5] Volatile and easily removed.Toxic and a suspected carcinogen.[8] Denser than water, forming the lower layer.
Ethyl Acetate 4.477.10.902Moderately polar, effective for various organic compounds.[5] Less toxic than chlorinated solvents.Flammable. Partially soluble in water.
Toluene 2.4110.60.867Good solvent for aromatic compounds.[11] Low water solubility.Higher boiling point makes it harder to remove. Toxic and flammable.
Diethyl Ether 2.834.60.713Excellent solvent with high volatility.Extremely flammable. Prone to peroxide formation.
Chlorobenzene 2.7131.71.11Has been used for extracting nitroaromatic compounds.[12]High boiling point. Toxic.

Recommendation: For general laboratory-scale extraction, Ethyl Acetate often provides the best balance of extraction efficiency, ease of use, and lower toxicity compared to halogenated solvents. Dichloromethane is a strong candidate for its high solvating power but requires handling in a fume hood with appropriate personal protective equipment (PPE).[13][14] Toluene can be effective, especially if downstream applications are compatible with aromatic solvents.

Experimental Protocols

The following are detailed, step-by-step protocols for the liquid-liquid extraction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene from an aqueous solution.

General Safety Precautions
  • All work with organic solvents must be conducted in a well-ventilated chemical fume hood.[9][13]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves (e.g., nitrile or neoprene).

  • Keep containers of organic solvents tightly sealed when not in use to prevent the release of flammable and potentially toxic vapors.[14]

  • Be aware of the flammability of the chosen solvent and eliminate all potential ignition sources from the work area.[14]

Protocol 1: Extraction using Ethyl Acetate

This protocol is recommended for routine applications where a balance of efficiency and safety is desired.

Materials:

  • Aqueous sample containing 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

  • Ethyl Acetate (reagent grade)

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Erlenmeyer flasks

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous sample to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Extraction: Add a volume of ethyl acetate equal to approximately one-third to one-half of the aqueous sample volume.

  • Mixing: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and vent it immediately to release any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Vent the funnel periodically.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. Ethyl acetate is less dense than water and will form the upper layer.

  • Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper ethyl acetate layer (the extract) into a separate clean, dry Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate. This ensures a more complete recovery of the target compound.

  • Combine Extracts: Combine all the ethyl acetate extracts in a single flask.

  • Washing: To remove any dissolved water from the organic extract, add a small volume of brine to the combined extracts in the separatory funnel. Shake gently and allow the layers to separate. Drain and discard the lower aqueous brine layer.

  • Drying: Transfer the ethyl acetate extract to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Solvent Removal: Decant or filter the dried ethyl acetate solution into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the extracted 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Protocol 2: Extraction using Dichloromethane (DCM)

This protocol is suitable when higher extraction efficiency is required, but necessitates stricter safety controls.

Materials:

  • Aqueous sample containing 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

  • Dichloromethane (reagent grade)

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Erlenmeyer flasks

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous sample to a separatory funnel.

  • First Extraction: Add a volume of dichloromethane equal to approximately one-third of the aqueous sample volume.

  • Mixing: Stopper the funnel, invert, and vent immediately. Shake for 1-2 minutes with periodic venting.

  • Phase Separation: Allow the layers to separate. Note: Dichloromethane is denser than water and will form the lower layer.

  • Collection: Carefully drain the lower dichloromethane layer (the extract) into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer (remaining in the funnel) two more times with fresh portions of dichloromethane.

  • Combine Extracts: Combine all the dichloromethane extracts.

  • Washing (Optional but Recommended): Wash the combined extracts with brine as described in Protocol 1 to remove dissolved water.

  • Drying: Dry the dichloromethane extract with anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution and remove the dichloromethane using a rotary evaporator.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general liquid-liquid extraction workflow.

Solvent_Selection_Workflow A Define Target Molecule (1-Chloro-2-methoxy-5-methyl-3-nitrobenzene) B Analyze Physicochemical Properties (Moderately Polar) A->B C Identify Key Solvent Criteria (Solubility, Immiscibility, Volatility, Safety) B->C D Screen Potential Solvents (DCM, Ethyl Acetate, Toluene, etc.) C->D E Comparative Analysis (Table of Properties) D->E F Select Optimal Solvent (e.g., Ethyl Acetate) E->F G Proceed to Extraction Protocol F->G

Caption: Solvent selection decision workflow.

LLE_Protocol cluster_extraction Extraction Cycle (Repeat 3x) Mix Mix Aqueous Sample & Organic Solvent Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Combine Combine Organic Extracts Collect->Combine Wash Wash with Brine Combine->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Product Isolated Product Evaporate->Product

Caption: General liquid-liquid extraction protocol.

Conclusion

The successful extraction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is highly dependent on the selection of an appropriate organic solvent. For most applications, ethyl acetate offers a favorable combination of extraction efficiency and safety. In cases where maximum recovery is paramount, dichloromethane remains a viable but more hazardous alternative. Adherence to the detailed protocols and safety precautions outlined in this document will enable researchers to perform efficient and safe extractions, leading to a high-purity isolate of the target compound.

References

  • Organic Solvents - Environmental Health and Safety. (n.d.). Florida State University. Retrieved from [Link]

  • Organic solvents - hazards, first aid, safe use | Painting safety. (n.d.). Resene. Retrieved from [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Retrieved from [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water.
  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta. Retrieved from [Link]

  • Organic solvents. (2019, April 1). WorkSafe. Retrieved from [Link]

  • Combs, R. J., & Conklin, S. D. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Environmental Science & Technology, 35(15), 3244–3248.
  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved from [Link]

  • 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. (n.d.). Chemsrc. Retrieved from [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. (2024, November 20). Longdom Publishing. Retrieved from [Link]

  • Precautions for Handling Organic Solvent. (n.d.). National Cheng Kung University. Retrieved from [Link]

  • Solvents – Health and Safety at the Place of Work. (n.d.). OHSA. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). University of California, Davis. Retrieved from [Link]

  • Solvent Polarities. (n.d.). Retrieved from [Link]

  • Solvents and Polarity. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Galiano-Prieto, S., et al. (2021). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. Organic Process Research & Development, 25(10), 2275–2286.
  • 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Shishov, A., et al. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Molecules, 28(22), 7658.
  • Polarity of aromatic compounds with various functional groups. (2014, December 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Effects of functional group polarity. (2019, August 14). Chem Help ASAP [YouTube Channel]. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Shodex. Retrieved from [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (2025, April 24). MDPI. Retrieved from [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

  • Polarity of the organic solvents used for extraction of Phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2005). Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. Fuel Processing Technology, 87(1), 59-70.
  • Activation or Deactivation by Substituents on a Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

  • Determination of nitroaromatic explosives in water samples by direct ultrasound-assisted dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

  • Hawthorne, S. B., et al. (1994). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Analytical Chemistry, 66(18), 2912–2920.
  • 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Regioselective Nitration of 2-Chloro-4-methylanisole Mechanistic Overview: The Yield Bottleneck The synthesis of 1-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Regioselective Nitration of 2-Chloro-4-methylanisole

Mechanistic Overview: The Yield Bottleneck

The synthesis of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (IUPAC), commonly referred to in literature as 2-chloro-4-methyl-6-nitroanisole , relies on the electrophilic aromatic nitration of 2-chloro-4-methylanisole.

While this appears to be a straightforward substitution, standard nitration conditions (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) typically result in yields below 40-50%. The primary bottleneck is competitive ipso-nitration .

Because the methoxy group strongly activates the ortho and para positions, and the para position (C4) is already occupied by an electron-donating methyl group, the C4 carbon possesses exceptionally high electron density. Nitronium ion (NO₂⁺) attack frequently occurs at this occupied C4 position, forming an ipso-Wheland intermediate. Unable to restore aromaticity via simple deprotonation, this intermediate captures nucleophiles (like acetate) or undergoes demethoxylation, generating 4-nitrocyclohexa-2,5-dienone and nitrophenol byproducts (1)[2].

To optimize the yield of the target 3-nitrobenzene derivative, the reaction environment must be engineered to suppress ipso-attack and strictly direct the nitronium ion to the ortho position (C6).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of the target 6-nitroanisole derivative consistently low, accompanied by dark, oily byproducts?

A: You are likely observing the degradation of ipso-nitration adducts. When using acetic anhydride as a solvent, nitration of 2-chloro-4-methylanisole yields significant amounts of (Z)-4-chloro-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate and 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone (1)[2]. These dienones are unstable and polymerize or degrade into dark tarry mixtures during standard aqueous workup. Causality: The high electron density at the methyl-bearing C4 position outcompetes the sterically hindered C6 position under kinetically controlled, highly acidic conditions.

Q2: I am detecting 2-chloro-4-methyl-6-nitrophenol in my product mixture. Where is this demethoxylation coming from?

A: This is a direct consequence of the ipso-dienone intermediate undergoing acid-catalyzed rearrangement. In the presence of aqueous acid (e.g., during quenching), the protonated dienone decomposes into a phenol-nitronium ion encounter-pair, which subsequently recombines to form the nitrophenol (3)[3]. Troubleshooting: To prevent this, avoid acidic aqueous workups. Quench the reaction under strictly anhydrous or mildly basic conditions (e.g., using cold ammonium hydroxide or filtering through basic alumina).

Q3: How can I chemically suppress ipso-nitration and favor the desired ortho-nitration?

A: Shift away from harsh homogeneous acids. The use of solid-supported nitrating agents, such as Claycop (clay-supported cupric nitrate) or Montmorillonite K10 impregnated with bismuth nitrate, fundamentally alters the transition state. The clay surface coordinates the oxygen of the methoxy group, sterically shielding the para position and directing the NO₂⁺ equivalent almost exclusively to the ortho position (4)[4] and (5)[5].

Q4: Does solvent polarity affect the regioselectivity?

A: Yes. The ortho/para (ipso) ratio is highly sensitive to the dielectric constant of the solvent. Non-polar solvents (like dichloromethane or carbon tetrachloride) stabilize the transition state leading to ortho-substitution due to intramolecular hydrogen bonding or dipole coordination between the methoxy oxygen and the incoming electrophile. Highly polar solvents disrupt this coordination, increasing ipso-attack (6)[6].

Quantitative Data: Condition Comparison

The following table summarizes the causal relationship between reaction conditions and the distribution of target vs. ipso products.

Nitration SystemSolventTemp (°C)Target Yield (%)Ipso-Byproduct Yield (%)Primary Byproduct Identity
HNO₃ / H₂SO₄Water/Acid0 to 5< 30%> 50%2-Chloro-4-methyl-6-nitrophenol
HNO₃ / Ac₂OAcetic Anhydride-4045%40%4-Nitrocyclohexa-2,5-dienone
NaNO₂ / HNO₃ (65%)CCl₄ (Two-Phase)2065%15%Nitrophenol derivatives
Claycop / Ac₂ODichloromethane0 to 25> 85% < 5% Trace dienyl acetates

Pathway and Workflow Visualizations

Reaction Pathway: SEAr vs. Ipso-Attack

Pathway SM 2-Chloro-4-methylanisole Ortho Ortho-Attack (C6) SM->Ortho SEAr (Claycop directed) Ipso Ipso-Attack (C4) SM->Ipso Competing (Acidic media) NO2 Nitronium Ion (NO2+) NO2->SM Target 1-Chloro-2-methoxy-5-methyl- 3-nitrobenzene (Target) Ortho->Target -H+ Dienone 4-Nitrocyclohexa-2,5-dienone (Byproduct) Ipso->Dienone +AcO- / -Me+ Phenol Nitrophenol Derivative (Degradation) Dienone->Phenol Acidic Workup

Figure 1: Divergent reaction pathways showing how ipso-attack compromises target yield.

Optimized Experimental Workflow

Workflow Prep 1. Substrate Preparation Dissolve SM in anhydrous DCM Catalyst 2. Catalyst Addition Add Claycop (Cu(NO3)2 on clay) + Ac2O Prep->Catalyst React 3. Controlled Nitration Stir at 0-5°C, monitor via TLC Catalyst->React Quench 4. Anhydrous Quench Filter catalyst, avoid aqueous acid React->Quench Purify 5. Purification Silica gel chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Self-validating workflow for the regioselective synthesis of the target molecule.

Optimized Step-by-Step Methodology

To maximize the synthesis yield of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene while suppressing ipso-nitration, utilize the following solid-supported protocol. This protocol is designed as a self-validating system —each step contains an observable metric to ensure the reaction is proceeding correctly before advancing.

Reagents Required:

  • 2-Chloro-4-methylanisole (Starting Material)

  • Claycop (Montmorillonite clay-supported cupric nitrate)

  • Acetic anhydride (Ac₂O)

  • Anhydrous Dichloromethane (DCM)

  • Basic Alumina

Step 1: System Preparation

  • Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolve 10 mmol of 2-chloro-4-methylanisole in 20 mL of anhydrous DCM. Validation: The solution must be completely clear. Any cloudiness indicates moisture, which will promote the decomposition of the nitrating agent and lead to nitrophenol formation.

Step 2: Catalyst Activation & Addition

  • Cool the solution to 0°C using an ice-water bath.

  • Add 10 mmol of Claycop in one portion, followed by the dropwise addition of 10 mmol of acetic anhydride. Causality: Acetic anhydride acts as an activator for the clay-supported nitrate, generating the active nitronium species directly on the solid surface. The clay matrix sterically hinders the para-methyl position, forcing the NO₂⁺ to attack the ortho position.

Step 3: Reaction Monitoring

  • Stir the heterogeneous mixture vigorously at 0–5°C for 2 to 4 hours.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). Validation: The starting material (higher Rf) should smoothly convert to the target 6-nitroanisole (lower Rf). If a highly polar, UV-active spot appears near the baseline, ipso-dienones are forming. Immediately lower the temperature and ensure the system is sealed against atmospheric moisture.

Step 4: Anhydrous Quench & Filtration

  • Once TLC indicates complete consumption of the starting material, do not add water or aqueous acid .

  • Filter the reaction mixture cold through a short pad of basic alumina to remove the Claycop and neutralize trace acetic acid. Wash the pad with 15 mL of cold DCM. Causality: Basic alumina prevents the acid-catalyzed rearrangement of any trace ipso-dienone into 2-chloro-4-methyl-6-nitrophenol, locking in the yield of the desired anisole.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 30°C.

  • Purify the crude residue via flash column chromatography to yield pure 1-chloro-2-methoxy-5-methyl-3-nitrobenzene.

References

  • [2] Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. 1

  • [3] Moodie, R. B., et al. (1987). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2. 3

  • [4] Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. 4

  • [5] RSC Advances. (2025). Ipso nitration in organic synthesis. The Royal Society of Chemistry. 5

  • [6] Kovacic, P., & Hiller, J. J. (1965). Effect of solvents on regioselectivity of anisole nitration. ResearchGate. 6

Sources

Optimization

Removing structural isomers and impurities during 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene crystallization

Welcome to the technical support resource for the purification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to address the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges associated with removing structural isomers and process-related impurities through crystallization. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental principles of physical organic chemistry and crystallization science.

The Challenge: Purifying 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

The synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, typically via nitration of 2-chloro-1-methoxy-4-methylbenzene, presents a significant purification challenge. The directing effects of the substituents on the aromatic ring inevitably lead to the formation of a mixture of positional isomers.[1] These isomers often share very similar physical properties, such as boiling points and solubilities, making their separation by standard techniques like distillation or simple crystallization non-trivial.[2] This guide provides strategies to enhance the selectivity of the crystallization process to isolate the desired high-purity product.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Problem 1: Low Purity or Isomer Contamination After Crystallization

Potential Cause 1: Inappropriate Solvent Choice The selected solvent may have a poor solubility differential between the desired product and its isomers at different temperatures. An ideal solvent should dissolve the target compound and impurities at a high temperature but allow only the target compound to crystallize upon cooling, keeping isomers and impurities in the supernatant (mother liquor).

Solution:

  • Solvent Screening: Conduct a systematic solvent screening. The target molecule possesses both polar (nitro, methoxy) and non-polar (chloromethylphenyl) features, suggesting that solvents of intermediate polarity may be most effective.[3] A good starting point is to test alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as their binary mixtures.

  • Rationale: The goal is to find a solvent system where the desired 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene has significantly lower solubility at a reduced temperature (e.g., 0-5 °C) compared to its structural isomers. This difference in solubility is the primary driving force for purification.

Potential Cause 2: Cooling Rate is Too Fast Rapid cooling of the saturated solution promotes kinetic trapping of impurities and isomers within the crystal lattice. This occurs because the system does not have sufficient time to reach thermodynamic equilibrium, where the most stable (and purest) crystals are formed.

Solution:

  • Controlled Cooling: Employ a slow, controlled cooling ramp. After dissolving the crude material at the solvent's boiling point, allow it to cool slowly to room temperature (e.g., over 2-4 hours) without disturbance. Forcing crystallization by plunging the flask into an ice bath is a common cause of impurity inclusion.

  • Gentle Agitation: Introduce very gentle stirring once the solution becomes cloudy (the point of nucleation) to prevent the formation of large, impure agglomerates.

Problem 2: Oiling Out Instead of Crystallization

Potential Cause: Supersaturation Level is Too High or Impurities Present The compound is coming out of solution at a temperature above its melting point, or impurities are depressing the melting point and inhibiting crystal lattice formation. The solution becomes supersaturated too quickly for nucleation and growth to occur in an orderly fashion.

Solution:

  • Reduce Concentration: Use a larger volume of solvent to dissolve the crude product initially. This lowers the saturation temperature and provides a wider window for crystallization to occur.

  • Seed the Solution: Introduce a few seed crystals of pure 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene when the solution is slightly supersaturated. This provides a template for crystal growth and bypasses the energy barrier for primary nucleation, often preventing oiling out.

  • Solvent System Modification: Try a more non-polar solvent or a binary mixture. "Oiling out" is common in highly polar solvents where the compound has marginal solubility.

Problem 3: Poor Crystal Yield

Potential Cause 1: Target Compound is Too Soluble in the Chosen Solvent at Low Temperature A significant amount of the desired product remains dissolved in the mother liquor even after cooling, leading to a low isolated yield.

Solution:

  • Use an Anti-Solvent: If the product is highly soluble in a primary solvent (e.g., dichloromethane), an "anti-solvent" can be added dropwise to the solution at room temperature. The anti-solvent should be one in which the product is insoluble but is fully miscible with the primary solvent (e.g., hexane or heptane). Add the anti-solvent until the solution becomes persistently cloudy, then warm slightly to redissolve and cool slowly.

  • Optimize Temperature: Ensure the final cooling temperature is sufficiently low (e.g., 0-4 °C or even -20 °C, if the solvent allows) and that enough time is given for the crystallization to complete (equilibration).

Potential Cause 2: Inefficient Crystal Recovery Product is lost during the filtration and washing steps.

Solution:

  • Pre-chill the Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold crystallization solvent. Using room-temperature solvent will redissolve a portion of the purified product.

  • Analyze the Mother Liquor: Before discarding the mother liquor, analyze a sample by HPLC or GC to quantify the amount of product remaining.[4] If a significant amount is present, consider a second crystallization or concentrating the liquor to recover a second crop of crystals (which may require re-purification).

Frequently Asked Questions (FAQs)

Q1: What are the most likely structural isomers I need to remove?

The primary isomers are formed during the nitration of the precursor, 2-chloro-1-methoxy-4-methylbenzene. The directing effects of the substituents determine the position of the incoming nitro group. The methoxy group is a powerful ortho-, para- director, the methyl group is a weaker ortho-, para- director, and the chloro group is an ortho-, para- director but is deactivating. The positions ortho to the strong methoxy group are most favored.

This leads to the following likely isomers that must be separated from the desired product (position 3):

  • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

  • 1-Chloro-2-methoxy-5-methyl-6-nitrobenzene

The diagram below illustrates the directing influences that lead to the formation of these isomers.

G cluster_0 Precursor: 2-chloro-1-methoxy-4-methylbenzene cluster_1 Directing Effects for Nitration (NO2+) cluster_2 Resulting Products precursor Benzene Ring (Positions 1-6 Clockwise) effect1 OCH3 directs to: C3 (ortho) C6 (ortho) precursor->effect1 Strongest Activator effect2 CH3 directs to: C4 (ortho) C6 (ortho) precursor->effect2 Activator effect3 Cl directs to: C6 (para) precursor->effect3 Deactivator sub1 Cl @ C1 sub2 OCH3 @ C2 sub3 CH3 @ C5 product_desired Desired Product @ C3 effect1->product_desired Favored isomer2 Isomer @ C6 effect1->isomer2 Possible isomer1 Isomer @ C4 effect2->isomer1 Possible effect2->isomer2 effect3->isomer2

Caption: Logic of Isomer Formation during Nitration.

Q2: Which solvent system should I start with for method development?

A good starting point is a single solvent of intermediate polarity. Based on the "like dissolves like" principle, a solvent that can interact with both the polar and non-polar regions of the molecule is ideal.[3]

Solvent ClassExample(s)Rationale & Expected Performance
Alcohols Isopropanol, EthanolGood Starting Point. Offers hydrogen bonding and moderate polarity. Often provides a steep solubility curve (high solubility when hot, low when cold).
Ketones AcetoneHigh solvency, may require an anti-solvent for good yield. Useful for dissolving highly impure material before adding an anti-solvent.
Esters Ethyl AcetateGood general-purpose solvent with intermediate polarity.
Aromatic TolueneMay be effective if isomers have different π-stacking interactions. Solubility may be high, potentially requiring co-solvents.
Alkanes Heptane, HexanePoor Primary Solvent. The compound is likely insoluble. Best used as an anti-solvent.

Recommendation: Start with isopropanol. It is effective for many substituted nitroaromatic compounds, is relatively non-toxic, and has a convenient boiling point.

Q3: Can you provide a general protocol for developing a crystallization method?

Certainly. This protocol outlines the steps for systematically developing a purification method for your crude 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

G start Start: Crude Product sol_screen 1. Solvent Screening (Small Scale: ~50mg in 1mL) start->sol_screen sol_select 2. Select Best Solvent (High solubility hot, low cold) sol_screen->sol_select dissolve 3. Dissolution Dissolve crude in min. hot solvent sol_select->dissolve cool 4. Controlled Cooling Slow cool to RT, then to 0-5°C dissolve->cool isolate 5. Isolation Vacuum filtration cool->isolate wash 6. Washing Wash with ice-cold solvent isolate->wash dry 7. Drying Dry under vacuum wash->dry analyze 8. Purity Analysis (HPLC/GC) Check purity of crystals & mother liquor dry->analyze end End: Pure Product analyze->end

Caption: Experimental Workflow for Crystallization Method Development.

Experimental Protocol: Recrystallization Method Development

  • Solubility Testing (Small Scale):

    • Place ~50 mg of crude material into a small test tube.

    • Add a solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. Note the approximate volume.

    • If it dissolves easily at room temperature, the solvent is likely too good.

    • If it is poorly soluble, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.

    • Cool the heated solution in an ice bath. Observe the quantity and quality of the precipitate. A good solvent will yield a significant amount of fine, crystalline solid.

    • Repeat for 3-5 different solvents or binary mixtures.

  • Preparative Recrystallization (Scale-Up):

    • Place the crude 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene into an appropriately sized Erlenmeyer flask.

    • Add the best solvent selected from Step 1 in small portions while heating the mixture to a gentle boil (use a hot plate with a stirrer and a reflux condenser). Continue adding solvent until all the solid has just dissolved.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed on a benchtop. Covering the flask with a watch glass will slow cooling and prevent solvent evaporation.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small volume of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

  • Analysis:

    • Determine the yield and melting point of the purified crystals.

    • Analyze the purity by a suitable method like HPLC, GC, or NMR to confirm the removal of isomers and other impurities.[4]

References

  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
  • Tanski, J. M., & Miller, T. A. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o662.
  • PubChem. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • Saeed, A., Shaheen, U., & Hameed, A. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M776.
  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pesticide Action Network North America. (n.d.). A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • Google Patents. (n.d.). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Google Patents. (n.d.). Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Martins, L. F., et al. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. The Journal of Physical Chemistry A, 127(47), 10045-10054.
  • Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy-. Retrieved from [Link]

  • Shiau, L. D., & Cheng, C. C. (2021).

Sources

Troubleshooting

Optimizing HPLC mobile phases and retention times for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene analysis

Overview: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene presents unique chromatographic challenges due to its highly polarized aromatic system. The molecule features a strongly ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene presents unique chromatographic challenges due to its highly polarized aromatic system. The molecule features a strongly electron-withdrawing nitro group, an electron-donating methoxy group, a hydrophobic methyl group, and a polarizable chlorine atom. Because of these competing electronic effects, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on hydrophobic dispersion forces (e.g., standard C18 columns with Acetonitrile) often yield suboptimal selectivity. Optimizing the mobile phase to exploit π−π and dipole-dipole interactions is critical for robust retention and baseline resolution.

Method Development Workflow

Optimization Start Start: 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene ColSelect Select Stationary Phase (Phenyl-Hexyl preferred) Start->ColSelect ModSelect Select Organic Modifier (MeOH enhances π-π) ColSelect->ModSelect Isocratic Run Isocratic Scouting (e.g., 50% to 80% Organic) ModSelect->Isocratic CheckK Is Capacity Factor (k') between 2 and 10? Isocratic->CheckK AdjustOrg Adjust % Organic (10% change ≈ 2-3x k' shift) CheckK->AdjustOrg No CheckSym Is Peak Symmetry Acceptable? CheckK->CheckSym Yes AdjustOrg->Isocratic AddBuffer Add Buffer/Adjust pH or Change Column Temp CheckSym->AddBuffer No Final Method Optimized CheckSym->Final Yes AddBuffer->Isocratic

HPLC Method Development Workflow for Nitroaromatics.

FAQs: Mobile Phase & Stationary Phase Optimization

Q: Which organic modifier provides the best selectivity for this analyte? A: Methanol (MeOH) or Tetrahydrofuran (THF) are vastly superior to Acetonitrile (ACN) for this specific compound. While ACN is the standard RP-HPLC modifier, its strong dipole-dipole interactions tend to suppress the π−π interactions between the analyte's aromatic ring and the stationary phase[1]. MeOH, conversely, enhances these π−π interactions, yielding superior selectivity for nitro-containing compounds[1]. Furthermore, THF exhibits unique quadrupole interactions with nitro groups, which significantly increases retention and alters selectivity compared to ACN[2].

Q: Should I use a standard C18 or a Phenyl-Hexyl column? A: A Phenyl-Hexyl column is highly recommended. A C18 column relies purely on hydrophobic (dispersive) forces. A Phenyl-Hexyl column provides an orthogonal separation mechanism via π−π overlap between the stationary phase's phenyl ring and the delocalized electrons of the analyte's nitrobenzene ring[1]. When paired with MeOH, this column chemistry maximizes the retention of highly polarizable nitroaromatics.

Quantitative Data Summaries

Table 1: Quantitative Impact of Mobile Phase Variables on Retention | Variable | Typical Adjustment | Expected Impact on Retention / Selectivity | | :--- | :--- | :--- | | Organic Modifier (%) | ± 10% | 2 to 3-fold change in capacity factor ( k′ )[3] | | Column Temperature | ± 1 °C | 1–2% shift in retention time (RT)[4] | | pH Adjustment | ± 1 pH unit | Minimal for neutral nitroaromatics; critical if silanol interactions occur |

Table 2: Organic Modifier Selection for Nitroaromatics | Modifier | Primary Interaction | Effect on π−π Interactions | Suitability for Nitrobenzene Derivatives | | :--- | :--- | :--- | :--- | | Acetonitrile (ACN) | Dipole-dipole | Suppresses | Moderate; good baseline but lower selectivity[1] | | Methanol (MeOH) | Hydrogen bonding | Enhances | High; maximizes Phenyl-Hexyl column efficiency[1] | | Tetrahydrofuran (THF) | Quadrupole | Strong specific interaction | Very High; significantly increases retention[2] |

FAQs: Troubleshooting Retention Time Drift

Q: My retention times are steadily decreasing over multiple injections. What is the root cause? A: A steady decrease in retention time (RT) typically indicates a gradual increase in the mobile phase's elution strength. The most common cause is the selective evaporation of the volatile aqueous component or a poorly mixed mobile phase where the organic fraction is inadvertently increasing[5]. Another frequent cause is column degradation (cleavage of the bonded phase) over long analytical campaigns.

Q: I am observing random "jitter" (fluctuations) in retention times from run to run. How do I fix this? A: Random RT jitter is almost always a hardware issue related to flow rate instability or temperature fluctuations. Worn pump seals, faulty check valves, or a malfunctioning proportioning valve (in quaternary pumps) can cause micro-fluctuations in flow and composition[5]. Additionally, poor HVAC control in the laboratory can cause ambient temperature swings; even a 1 °C change can shift retention times by 1–2%[4].

RTDrift Issue Issue: Retention Time Drift CheckT0 Does t0 (void volume) shift equally? Issue->CheckT0 FlowIssue Flow Rate Issue (Pump, Leaks, Check Valves) CheckT0->FlowIssue Yes ChemIssue Chemical Issue (Mobile Phase, Column, Temp) CheckT0->ChemIssue No LeakTest Perform System Leak Test & Verify Flow Volumetrically FlowIssue->LeakTest MixTest Verify Mobile Phase Composition & Evaporation ChemIssue->MixTest ResolveFlow Replace Seals/Valves LeakTest->ResolveFlow ResolveChem Remake Eluent / Control Temp MixTest->ResolveChem

Root Cause Analysis for Retention Time Drift.

Self-Validating Experimental Protocols

Protocol 1: Isocratic Mobile Phase Optimization Protocol

Causality: This protocol systematically identifies the optimal organic modifier concentration to achieve a capacity factor ( k′ ) between 2 and 10, preventing co-elution with the void volume while maintaining sharp peak shapes[3].

  • Prepare Mobile Phases : Prepare pure aqueous (A) and organic (B) lines. Do not pre-mix in a single bottle to avoid evaporation-induced drift over time.

  • Column Equilibration : Flush a Phenyl-Hexyl column with 10 column volumes of 50:50 Water:MeOH.

  • Scouting Run : Inject 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene at 50% Organic. Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • Adjust Eluent Strength : If k′>10 , increase MeOH by 10% (expecting a 2-3x reduction in k′ ). If k′<2 , decrease MeOH by 10%[3].

  • Selectivity Fine-Tuning : If co-elution with structurally similar impurities occurs, substitute 5-10% of the MeOH with THF to exploit quadrupole interactions specific to the nitro group[2].

Protocol 2: Self-Validating RT Troubleshooting (The t0​ Marker Test)

Causality: This protocol isolates chemical drift (mobile phase/column) from mechanical drift (pump/leaks) by using an unretained marker to track the system's void volume[5].

  • Inject Unretained Marker : Inject a highly polar, unretained compound (e.g., uracil or thiourea) alongside your analyte.

  • Record t0​ and tR​ : Measure the void time ( t0​ ) and the analyte retention time ( tR​ ) over 5 consecutive injections.

  • Analyze the Delta :

    • Scenario A (Mechanical): If both t0​ and tR​ shift by the same percentage, the issue is volumetric flow rate (e.g., pump leak, check valve failure)[5].

    • Scenario B (Chemical): If t0​ remains constant but tR​ drifts, the issue is chemical (e.g., organic solvent evaporation, column degradation, temperature shift)[5].

  • Validation : If Scenario A is true, perform a volumetric leak test by collecting the column effluent in a graduated cylinder for exactly 10 minutes and verifying the total volume matches the pump setpoint.

References

  • [4] Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide."4

  • [5] Element Lab Solutions. "Causes of Retention Time Drift in HPLC."5

  • [3] LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC."3

  • [2] PMC/NIH. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents."2

  • [1] Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum."1

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Welcome to the Technical Support Center for handling highly substituted halonitroaromatic intermediates. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) is a critical building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly substituted halonitroaromatic intermediates. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) is a critical building block in drug development. However, like many nitroaromatics, it is susceptible to exothermic thermal degradation if storage conditions are not rigorously controlled.

This guide provides researchers and process chemists with the mechanistic understanding, troubleshooting FAQs, and self-validating protocols necessary to ensure long-term chemical stability.

Part 1: Troubleshooting & FAQs

Q1: Why does 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene degrade during storage, and what is the mechanistic cause? The primary degradation pathway for nitroaromatics is autocatalytic thermal decomposition. Nitroaromatic compounds possess a high bond-dissociation energy (BDE) in the C-NO2 bond (approximately 297 ± 17 kJ/mole) ()[1]. When subjected to thermal stress, homolytic cleavage of this bond generates reactive aryl radicals and nitrogen oxides (NOx). Because this cleavage is highly exothermic, the released heat and reactive gases accelerate the system's temperature and pressure, triggering a positive feedback loop known as an autocatalytic runaway reaction[1].

Q2: How do trace impurities accelerate the degradation process? Trace impurities drastically lower the thermal stability threshold through a mechanism known as cross-catalyzed autocatalytic decomposition ()[2]. If a batch contains nitro-containing impurities (such as unreacted starting materials or over-nitrated byproducts) that possess a lower thermal stability than the bulk 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, these impurities will decompose first[2]. The reactive catalytic species generated by the impurity act as a "primer," initiating the decomposition of the bulk material at a significantly lower temperature than its inherent onset temperature[2]. Furthermore, trace alkaline contaminants or transition metals from manufacturing equipment can catalyze nitroarene reduction, further compromising stability[1].

Q3: What are the optimal long-term storage conditions to prevent this degradation? To arrest thermal degradation and maintain scientific integrity, the compound must be stored under strict environmental controls:

  • Temperature: Store at 2–8 °C (refrigerated). Adiabatic conditions in large storage containers can trap heat; cooling prevents the material from reaching the induction phase of decomposition[2].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress.

  • Chemical Isolation: Keep away from strong bases (e.g., sodium hydroxide), which can cause aromatic nitro compounds to explode even in the presence of organic solvents ()[3].

Q4: How do I detect early-stage thermal degradation before a runaway reaction occurs? Visual inspection may reveal a darkening of the crystalline solid due to the formation of polymeric degradation products or anthranil derivatives[1]. However, analytical detection is paramount. Use High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of phenolic or denitrated byproducts. For proactive thermal hazard assessment, Differential Scanning Calorimetry (DSC) must be employed to track any shifts in the exothermic onset temperature ( Tonset​ )[1].

Part 2: Data Presentation

Table 1: Thermal Stability and Hazard Parameters of Nitroaromatics

Compound Class / ConditionC-NO2 Bond Dissociation EnergyExothermic BehaviorStorage Implication
Pure Nitroaromatics (e.g., Chloronitrobenzenes)297 ± 17 kJ/mol[1]High Tonset​ (~240-260 °C)Stable under ambient conditions[3]
Nitroaromatics with Alkalis (e.g., NaOH)N/ADrastic reduction in Tonset​ High explosion risk; isolate from bases[1][3]
Nitroaromatics with 0.1% w/w Nitro-Impurities N/AObservable shift/decrease in Tonset​ [2]Requires high purity (>99%) and 2-8 °C storage
1-Chloro-2-methoxy-5-methyl-3-nitrobenzene ~290 kJ/mol (est.)Autocatalytic upon inductionStore at 2-8 °C under inert gas

Part 3: Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol serves as a self-validating system to ensure the batch is safe for its designated storage temperature by identifying the exact onset of thermal instability.

  • Sample Preparation: Weigh 2–5 mg of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene into a high-pressure gold-plated or stainless-steel DSC crucible.

  • Sealing: Seal the crucible hermetically. This prevents the escape of volatile degradation products (NOx), which is critical for capturing the full exothermic event and simulating confined storage[1].

  • Purging: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to maintain an inert testing environment.

  • Heating Ramp: Apply a dynamic heating rate of 5 °C/min from 25 °C to 350 °C.

  • Data Analysis: Identify the induction phase onset temperature ( Tonset​ ) and the peak exothermic temperature ( Tpeak​ ). Apply the standard "50-degree rule": The maximum safe storage temperature is calculated as Tonset​−50 °C to account for adiabatic heat accumulation in bulk storage[2].

Protocol 2: Long-Term Storage Preparation Workflow

Follow this workflow to prepare synthesized batches for long-term archiving.

  • Purity Verification: Analyze the batch via HPLC. Ensure purity is >99.0% to minimize the risk of cross-catalyzing impurities[2].

  • Moisture Removal: Dry the material in a vacuum desiccator at room temperature for 12 hours to remove residual moisture without applying thermal stress.

  • Inerting: Transfer the dried material to amber glass vials. Purge the headspace with high-purity Argon for 30 seconds to displace oxygen.

  • Packaging: Cap tightly with a PTFE-lined closure (to ensure chemical compatibility) and seal the exterior with Parafilm.

  • Temperature Control: Transfer the sealed vials to a monitored 2–8 °C refrigerator equipped with a temperature excursion alarm.

Part 4: Visualizations

AutocatalyticPathway A Intact 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene C Homolytic C-NO2 Cleavage (Radical Formation) A->C Triggered by B Thermal Stress / Heat B->C D Reactive Intermediates (NOx, Aryl Radicals) C->D E Exothermic Reaction (Massive Heat Release) D->E G Degradation Products (Phenols, Polymers) D->G Recombination F Autocatalytic Acceleration E->F F->C Positive Feedback Loop

Autocatalytic thermal degradation mechanism of nitroaromatic compounds.

StorageWorkflow S1 1. Purity Verification (HPLC > 99%) S2 2. Moisture Removal (Vacuum Desiccation) S1->S2 S3 3. Inert Gas Purging (Argon/Nitrogen) S2->S3 S4 4. Packaging (Amber Glass + PTFE) S3->S4 S5 5. Temp Control (2-8 °C Storage) S4->S5

Step-by-step experimental workflow for long-term storage preparation.

References

  • Title: Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Unwanted Side Reactions in 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Reduction

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers for the chemoselective reduction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers for the chemoselective reduction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. The primary challenge in this transformation is the selective reduction of the nitro group to an amine while preserving the aryl-chloro bond, which is susceptible to the unwanted side reaction of hydrodechlorination. This document provides a framework for diagnosing issues, optimizing reaction conditions, and selecting the appropriate methodology to maximize the yield and purity of the desired product, 3-Amino-1-chloro-2-methoxy-5-methylbenzene.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses the most common problems encountered during the reduction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, focusing on the prevalent issue of hydrodechlorination.

Question 1: My primary side product is the dechlorinated aniline (2-Methoxy-5-methylaniline). How can I prevent this significant hydrodechlorination?

Answer: Hydrodechlorination is a frequent and challenging side reaction, particularly when using highly active heterogeneous catalysts for hydrogenation.[1] The cleavage of the carbon-chlorine bond is often mechanistically favored under the same conditions that promote nitro group reduction. The strategy to prevent this is multi-faceted, involving a careful selection of the reduction method, catalyst, and reaction conditions.

Cause A: Inappropriate Catalyst Choice for Catalytic Hydrogenation

Standard noble metal catalysts, especially Palladium on Carbon (Pd/C), are notoriously efficient at catalyzing hydrodehalogenation.[1] Platinum-based catalysts can also cause this side reaction, though often to a lesser extent.[2][3]

The Causality: The mechanism often involves the planar adsorption of the aromatic ring onto the catalyst surface, which facilitates the cleavage of the C-Cl bond.[2][3] Highly active catalysts like Pd/C promote this interaction, leading to loss of the chloro substituent.

Solutions & Optimization:

  • Switch to a More Selective Catalyst System: The most effective solution is to change the catalyst to one known for its high selectivity in reducing nitro groups while preserving halogens.[4][5]

    • Sulfided Platinum on Carbon (Pt(S)/C): This is an excellent first choice. The sulfur atoms on the catalyst surface act as "poisons" to the sites that promote dehalogenation, dramatically increasing selectivity for the nitro group reduction.[1][5]

    • Modified Platinum Catalysts: The addition of a second metal can significantly suppress the dehalogenation side reaction. Iron-promoted Pt/AC (Pt-Fe/AC) and Vanadium-promoted Pt/C (Pt-V/C) have demonstrated superior performance, in some cases completely preventing hydrodechlorination even at full conversion.[1][6]

    • Raney Nickel or Raney Cobalt: Raney Ni is a classic alternative to Pd/C for substrates where dehalogenation is a concern.[1][6] Raney Co has also been identified as a high-performance catalyst for this specific transformation.[6]

Cause B: Harsh or Suboptimal Reaction Conditions

Even with a more selective catalyst, aggressive reaction conditions can drive the unwanted hydrodechlorination pathway.

The Causality: Higher hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, while elevated temperatures provide the activation energy needed to cleave the C-Cl bond. Prolonged reaction times simply increase the opportunity for the side reaction to occur.

Solutions & Optimization:

  • Lower Hydrogen Pressure: Operate at the lowest pressure that still affords a reasonable reaction rate (e.g., start at 1-3 bar).[5]

  • Reduce Temperature: Perform the reaction at or slightly above room temperature (e.g., 25-40 °C).[5]

  • Monitor Reaction Closely: Track the reaction's progress using HPLC or GC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the desired product.

Cause C: Inherent Reactivity Favoring Non-Catalytic Methods

For some substrates, or when highly specialized catalytic equipment is unavailable, the most robust solution is to avoid catalytic hydrogenation altogether.

The Causality: Chemical reductants like metals in acidic media operate via different mechanisms (typically involving electron transfer) that are highly chemoselective for the nitro group and do not activate the C-Cl bond for cleavage.[7][8]

Solutions & Optimization:

  • Béchamp Reduction (Iron in Acid): This is a classic, cost-effective, and highly reliable method using iron powder in an acidic medium like acetic acid or with a catalytic amount of HCl.[8][9] It is broadly applicable to aromatic nitro compounds and is an excellent choice for preventing hydrodechlorination.[8]

  • Tin(II) Chloride (SnCl₂): Reduction with stannous chloride in an acidic solvent like ethanol with concentrated HCl is another mild and highly chemoselective method.[7][10][11]

Question 2: The conversion of the nitro group is very slow or the reaction is incomplete. What are the potential causes and solutions?

Answer: Low conversion can stem from issues with catalyst activity, reagent stoichiometry, or general reaction parameters.

  • For Catalytic Hydrogenation:

    • Cause: Catalyst Poisoning. Catalysts can be deactivated by impurities in the starting material, solvent, or hydrogen gas.[10] Common poisons include sulfur compounds, heavy metals, and even some nitrogen-containing functional groups.[12]

      • Solution: Ensure high purity of all reagents and solvents. If poisoning is suspected, try a fresh batch of catalyst. Using high-purity hydrogen gas is also crucial.

    • Cause: Insufficient Catalyst Activity or Loading. The catalyst may have lost activity due to improper storage, or the loading may be too low.

      • Solution: Use a fresh, properly stored catalyst. A modest increase in the catalyst-to-substrate ratio (e.g., from 1 mol% to 5 mol%) can improve the rate.[1]

  • For Metal/Acid Reductions (Fe, SnCl₂):

    • Cause: Insufficient Reducing Agent or Acid. These reactions require a stoichiometric excess of the metal reductant.

      • Solution: Ensure the correct molar equivalents are used. For iron or tin reductions, 3-5 equivalents of the metal are common.[9][10] The acid is also critical for the reaction mechanism.

    • Cause: Poor Mass Transfer. In heterogeneous reactions (like with iron powder), efficient stirring is crucial to ensure contact between the reagents.

      • Solution: Increase the stirring rate to ensure the metal powder is well-suspended in the reaction mixture.

Frequently Asked Questions (FAQs)

Q: What is the best all-around method to start with for the selective reduction of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene?

A: For maximum chemoselectivity and reliability with minimal optimization, the Béchamp reduction (Iron powder in acetic acid) is an excellent starting point. It avoids the risk of hydrodechlorination entirely. If a catalytic method is preferred, hydrogenation with a sulfided platinum catalyst (Pt(S)/C) at low pressure and temperature is the recommended starting point due to its well-documented high selectivity.[1][5]

Q: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

A: Yes, catalytic transfer hydrogenation is a very effective and often milder alternative that avoids the need for specialized high-pressure equipment. Common hydrogen donors include ammonium formate or formic acid.[7] A catalyst like Raney Nickel or a modified Platinum catalyst would be a suitable choice to maintain selectivity.[7][13]

Q: How should I properly monitor the reaction to maximize selectivity and yield?

A: The best way to monitor the reaction is by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) .[2] This allows you to track the disappearance of the starting material and the appearance of both the desired chloro-aniline product and the undesired dechlorinated side product. By taking aliquots over time, you can determine the optimal reaction time to maximize the yield of your desired product before significant side product formation occurs. For a quick qualitative check, Thin Layer Chromatography (TLC) can also be used.[10]

Q: My workup for the Béchamp (Fe/acid) reduction is difficult due to the iron sludge. What is the best practice for product isolation?

A: The iron oxides formed during the Béchamp reduction can complicate isolation. The recommended procedure is to first cool the reaction mixture slightly and then filter it while still warm through a pad of Celite® to remove the bulk of the iron residues.[10] After filtration, the acidic filtrate should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.[9][10] This will precipitate any remaining iron salts. The desired amine product can then be extracted into an organic solvent like ethyl acetate.

Visualized Troubleshooting & Workflows
Troubleshooting Logic for Hydrodechlorination

The following diagram outlines a decision-making process for troubleshooting the primary side reaction of hydrodechlorination.

G start High Hydrodechlorination Observed? method_check Which Reduction Method? start->method_check Yes catalytic Catalytic Hydrogenation method_check->catalytic chemical Chemical Reduction (Fe, SnCl2) method_check->chemical catalyst_id Is Catalyst Pd/C or standard Pt/C? catalytic->catalyst_id chemical_issue Dechlorination is highly unlikely with Fe or SnCl2. Re-verify starting material and product structures. chemical->chemical_issue solution_catalyst Solution: Switch to a Selective Catalyst • 3% Pt(S)/C • Pt-V/C or Pt-Fe/C • Raney Nickel / Cobalt catalyst_id->solution_catalyst Yes conditions_check Are Conditions Too Harsh? catalyst_id->conditions_check No solution_conditions Solution: Optimize Conditions • Lower H2 Pressure (1-3 bar) • Lower Temperature (25-40 °C) • Stop reaction at full conversion conditions_check->solution_conditions Yes switch_method Consider Switching to a Chemoselective Chemical Method conditions_check->switch_method No, conditions are mild

Caption: Troubleshooting flowchart for hydrodechlorination.

General Experimental Workflow for Catalytic Hydrogenation

This diagram illustrates the key stages of a typical lab-scale catalytic hydrogenation experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation prep_nodes Charge Reactor Add Substrate, Solvent, & Catalyst Seal System reaction_nodes Inert Gas Purge Remove O2 (3-5x N2 cycles) H2 Purge & Pressurize Heat & Stir Monitor Reaction (H2 uptake, HPLC/GC) prep_nodes:f1->reaction_nodes:f0 Seal reaction_nodes:f1->reaction_nodes:f2 Pressurize workup_nodes Cool & Depressurize Purge with N2 Filter Catalyst (via Celite®) Isolate Product (Solvent Removal) reaction_nodes:f3->workup_nodes:f0 Complete

Caption: General workflow for a catalytic hydrogenation.

Quantitative Data Summary: Comparison of Reduction Methods

The table below summarizes the performance and characteristics of various methods for the selective reduction of halogenated nitroaromatics, providing a basis for method selection.

Method/CatalystTypical ConditionsSelectivity (vs. Dehalogenation)ProsConsReferences
Pd/C (Standard) H₂ (1-5 bar), MeOH/EtOH, 25-50 °CPoor to ModerateHigh activity, readily availableHigh risk of hydrodechlorination [1]
Pt(S)/C H₂ (1-3 bar), THF, 30-40 °CExcellentHigh selectivity, commercially availableMay be slower than standard Pt/C[1][5]
Pt-V/C H₂ (1-10 bar), THF, 30-80 °CExcellentHigh performance, suppresses intermediatesNot as common as standard catalysts[1][6]
Raney Nickel H₂ (1-10 bar), EtOH, 25-60 °CGood to ExcellentGood alternative to precious metalsPyrophoric, requires careful handling[1][6]
Fe / Acetic Acid Fe powder (3-5 eq), AcOH/EtOH, RefluxExcellentNo hydrodechlorination , cost-effective, robustStoichiometric waste, can be exothermic, difficult workup[8]
SnCl₂·2H₂O / HCl SnCl₂ (3-5 eq), EtOH/HCl, 70 °CExcellentNo hydrodechlorination , very mild conditionsStoichiometric tin waste, difficult workup to remove tin salts[7][10][11]
Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Béchamp Reduction using Iron and Acetic Acid

This protocol describes a highly chemoselective, non-catalytic reduction that avoids hydrodechlorination.

  • Materials:

    • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 eq)

    • Iron powder, <325 mesh (4.0 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 eq), ethanol, and glacial acetic acid (a common ratio is 5:1 EtOH:AcOH).

    • Add the iron powder (4.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction can be exothermic.[10]

    • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, allow the mixture to cool slightly (to ~50-60 °C).

  • Workup:

    • Filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with a small amount of warm ethanol.[10]

    • Combine the filtrates and remove the solvents under reduced pressure.

    • Redissolve the residue in ethyl acetate and water.

    • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-chloro-2-methoxy-5-methylbenzene.

Protocol 2: Selective Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C)

This protocol outlines a selective catalytic hydrogenation under mild conditions.

  • Materials:

    • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 eq)

    • 3% Sulfided Platinum on Carbon (Pt(S)/C, ~5 mol %)

    • Tetrahydrofuran (THF) or Ethanol

    • Hydrogen (H₂) gas

    • Nitrogen (N₂) gas

    • Celite®

  • Procedure (in a suitable pressure reactor):

    • Add the 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 eq), solvent (e.g., THF), and Pt(S)/C catalyst to the reactor vessel.[1]

    • Seal the reactor and purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.[1]

    • Purge the system with hydrogen gas. Pressurize to ~3 bar and vent. Repeat this cycle 2-3 times.[1]

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 3 bar).

    • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 35 °C).[5]

    • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via HPLC or GC.[1]

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Workup:

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas 3-5 times.[1]

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.

    • Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product.

References
  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. (2022). ACS Applied Materials & Interfaces. Available at: [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). ASM Journals. Available at: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed. Available at: [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Nature Communications. Available at: [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025). PMC. Available at: [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. Available at: [Link]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. (2008). Journal of the American Chemical Society. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. Available at: [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]

  • Béchamp reduction. (n.d.). Wikipedia. Available at: [Link]

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. (2021). PubMed. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2025). -ORCA - Cardiff University. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Molecules. Available at: [Link]

  • The Reduction of Nitroarenes with Iron/Acetic Acid. (1977). Semantic Scholar. Available at: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. Available at: [Link]

  • Bechamp Reduction. (2017). Chem-Station Int. Ed.. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. (2016). ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013). ResearchGate. Available at: [Link]

  • Nitro reduction conditions. (2025). Reddit. Available at: [Link]

  • Bechamp Reduction. (n.d.). Cambridge University Press & Assessment. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). SciSpace. Available at: [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). PMC. Available at: [Link]

  • Reduction of meta chloro nitrobenzene to meta chloro aniline. (n.d.). Google Patents.
  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. (n.d.). ChemRxiv. Available at: [Link]

  • Benzene, 1-chloro-2-methyl-3-nitro-. (n.d.). the NIST WebBook. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene amination

Focus Molecule: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) Welcome to the Advanced Troubleshooting Guide for the amination of highly deactivated and sterically congested aryl chlorides. As process chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9)

Welcome to the Advanced Troubleshooting Guide for the amination of highly deactivated and sterically congested aryl chlorides. As process chemists and drug development professionals, you are likely aware that 1,2,3-trisubstituted benzene rings present some of the most formidable challenges in cross-coupling chemistry. This guide is designed to deconstruct the kinetic bottlenecks of this specific substrate and provide field-proven, self-validating solutions.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does standard Nucleophilic Aromatic Substitution (SNAr) fail for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene? A1: SNAr relies entirely on the stabilization of the anionic Meisenheimer intermediate by strongly electron-withdrawing groups (EWGs) located ortho or para to the leaving group. In this specific molecule, the nitro group is located at the C3 position, which is meta to the C1-chloride leaving group. Because of this meta-relationship, the negative charge cannot delocalize onto the nitro oxygen atoms. The C-Cl bond remains unactivated for direct nucleophilic attack, making transition-metal catalysis (Buchwald-Hartwig amination) strictly mandatory.

Q2: My Buchwald-Hartwig coupling yields unreacted starting material. Is the catalyst dead? A2: Not necessarily dead, but physically blocked. This substrate suffers from a severe "buttressing effect." The C2-methoxy group is sandwiched between the C1-chloride and the C3-nitro group. The bulky nitro group restricts the free rotation of the methoxy group, forcing it to project directly into the trajectory required for the Palladium(0) complex to undergo oxidative addition into the C-Cl bond[1]. Standard ligands (like BINAP or dppf) create a Pd-complex that is simply too bulky to penetrate this steric wall.

Q3: Which ligand system is optimal for overcoming this extreme steric hindrance? A3: You must utilize "bulky-yet-flexible" ligand architectures. Two premier choices are:

  • BrettPhos: A dialkylbiaryl phosphine specifically engineered for hindered aryl chlorides and primary amines[2]. Its unique structure promotes rapid reductive elimination while preventing the formation of inactive bis-ligated Pd(II) species that plague hindered substrates[3].

  • Pd-PEPPSI-IPent: An N-heterocyclic carbene (NHC) precatalyst. The highly flexible isopentyl chains on the NHC ligand provide a protective steric umbrella for the Pd center without rigidly blocking the substrate's approach, making it exceptionally effective for deactivated, ortho-substituted aryl chlorides[4][5].

Q4: The reaction turns black immediately, and I see multiple byproducts. What went wrong? A4: You are likely using a strong base such as Sodium tert-butoxide (NaOtBu). Nitroarenes are notoriously sensitive to strong bases, which can trigger single-electron transfer (SET) reduction of the nitro group, polymerization, or the rapid formation of inactive palladium-black[6]. To maintain functional group tolerance, causality dictates switching to a milder base such as Cesium Carbonate (Cs 2​ CO 3​ ) or Potassium Phosphate (K 3​ PO 4​ )[7][8].

Part 2: Visualizing the Bottlenecks

Troubleshooting Workflow

Troubleshooting Start Low Yield / No Conversion in Amination CheckBase Is the Nitro Group Degrading (Black Tar)? Start->CheckBase BaseYes Switch Base: NaOtBu -> Cs2CO3 CheckBase->BaseYes Yes BaseNo Check Steric Hindrance at C-Cl CheckBase->BaseNo No Ligand Are you using a standard ligand (e.g., BINAP)? BaseNo->Ligand LigandYes Switch to Bulky Ligand: BrettPhos or Pd-PEPPSI-IPent Ligand->LigandYes Yes LigandNo Check Catalyst Activation Ligand->LigandNo No CatAct Use Pd G3/G4 Precatalyst for room temp activation LigandNo->CatAct

Troubleshooting Workflow for Hindered Nitroaryl Amination.

The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Species OA Oxidative Addition (Steric Block) Pd0->OA Ar-Cl Amine Amine Coordination OA->Amine Pd(II) Deprot Deprotonation (Cs2CO3) Amine->Deprot Base RE Reductive Elimination (Steric Block) Deprot->RE Amido RE->Pd0 Product

Catalytic Cycle Highlighting Steric Bottlenecks in Amination.

Part 3: Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the performance of various catalytic systems on highly hindered, base-sensitive ortho-methoxy nitroaryl chlorides.

Table 1: Optimization Matrix for Hindered Nitroaryl Chloride Amination

Ligand / Catalyst SystemBaseTempConversionCausality / Scientific Rationale
Pd 2​ (dba) 3​ / BINAPNaOtBu80 °C< 5%Strong base degrades the nitro group via SET; ligand is too rigid for oxidative addition.
Pd(OAc) 2​ / XPhosCs 2​ CO 3​ 100 °C25%Mild base prevents degradation, but XPhos struggles with extreme ortho-methoxy buttressing.
BrettPhos Pd G3 Cs 2​ CO 3​ 80 °C > 90% G3 precatalyst ensures rapid Pd(0) formation; BrettPhos accommodates steric bulk[2].
Pd-PEPPSI-IPent K 3​ PO 4​ 60 °C > 95% Flexible NHC ligand accelerates both oxidative addition and reductive elimination[5].

Part 4: Self-Validating Experimental Protocol

This methodology utilizes Pd-PEPPSI-IPent and incorporates a built-in control to ensure that any failure is isolated to steric hindrance rather than systemic catalyst poisoning.

Objective: Amination of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene with a primary amine.

Self-Validation Checkpoint: Spike the reaction with 5 mol% of 1-chloro-4-nitrobenzene (an unhindered analogue) as an internal reactivity control. If GC-MS shows the control is consumed but your target remains, the catalytic cycle is active, and the issue is purely steric. If the control is untouched, your catalyst is dead (likely due to oxygen ingress or wet base).

Step-by-Step Methodology

Step 1: Reagent Preparation (Schlenk Technique)

  • Transfer an oven-dried Schlenk flask into an Argon-filled glovebox.

  • Charge the flask with 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv, 1.2 mmol), and the internal standard 1-chloro-4-nitrobenzene (0.05 equiv, 0.05 mmol).

  • Add the precatalyst Pd-PEPPSI-IPent (2.0 mol%) and finely milled, anhydrous Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol). Note: The base must be strictly anhydrous to prevent hydroxide-mediated off-target SNAr.

Step 2: Solvent Degassing

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject anhydrous 1,4-dioxane (5.0 mL, 0.2 M) against a positive flow of Argon.

  • Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen rapidly and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex. For hindered substrates where oxidative addition is the rate-limiting step, trace oxygen is fatal[5].

Step 3: Reaction Execution

  • Submerge the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ RPM) to ensure the heterogeneous Cs 2​ CO 3​ is well-suspended.

  • Allow the reaction to proceed for 12–24 hours. Monitor the consumption of the internal standard and the target molecule via GC-MS aliquots (quenched in EtOAc/H 2​ O).

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Part 5: References

  • 1-chloro-2-methoxy-3-methyl-5-nitrobenzene | 19853-87-3 | C8H8ClNO3 | Appchem. Appchemical.com. 9

  • 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene - Benzene Compounds - Crysdot LLC. Crysdotllc.com.

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O. White Rose University Consortium. 7

  • Amination with Pd-NHC complexes: rate and computational studies involving substituted aniline substrates. PubMed. 4

  • Pd-PEPPSI-IPent An Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions. ACS Publications.5

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. 8

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society - ACS Publications. 2

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 1

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. 3

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene vs. 1-Chloro-2-methoxy-4-methyl-3-nitrobenzene

A Guide for Researchers in Synthetic Chemistry and Drug Development In the intricate field of synthetic organic chemistry, the precise positioning of substituents on an aromatic ring can profoundly influence a molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate field of synthetic organic chemistry, the precise positioning of substituents on an aromatic ring can profoundly influence a molecule's reactivity, directing the course of a reaction and determining the feasibility of a synthetic route. This guide presents an in-depth comparative analysis of two constitutional isomers: 1-chloro-2-methoxy-5-methyl-3-nitrobenzene (hereafter Isomer 5-Me ) and 1-chloro-2-methoxy-4-methyl-3-nitrobenzene (hereafter Isomer 4-Me ). For professionals in drug development and materials science, understanding these nuances is critical for designing efficient syntheses and predicting potential metabolic pathways.

This analysis is grounded in fundamental principles of physical organic chemistry, focusing on how electronic and steric effects govern the outcomes of two pivotal transformations: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.

Structural and Electronic Profiles

At first glance, the isomers appear remarkably similar. Both possess a benzene ring substituted with a strongly electron-withdrawing nitro group, a moderately deactivating chloro group (which serves as a leaving group), an activating methoxy group, and a weakly activating methyl group. The key distinction lies in the placement of the methyl group relative to the other substituents, a subtle change that creates distinct electronic and steric environments.

  • Isomer 5-Me : The methyl group is positioned para to the nitro group and meta to the chlorine.

  • Isomer 4-Me : The methyl group is positioned ortho to the nitro group and para to the chlorine.

This positional variance is the primary determinant of their differential reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-deficient aromatic systems. Its mechanism proceeds via a two-step addition-elimination pathway, with the rate-determining step typically being the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount; the more stable the complex, the lower the activation energy and the faster the reaction.

Electronic Effects

The nitro group is essential for this reaction, as its powerful electron-withdrawing nature stabilizes the negative charge of the Meisenheimer complex, particularly when the charge is delocalized to the ortho and para positions.[1][2] In both isomers, the chlorine atom is positioned ortho to the nitro group, an ideal location for activation.

The critical difference arises from the electronic contribution of the methyl group:

  • Isomer 5-Me : The methyl group is meta to the site of nucleophilic attack (C1). Its weak, electron-donating inductive effect has a negligible influence on the stability of the negative charge delocalized around the ring.

  • Isomer 4-Me : The methyl group is para to the site of attack. In one of the key resonance structures of the Meisenheimer complex, the negative charge resides on C4, the carbon bearing the methyl group. The electron-donating nature of the methyl group at this position will directly destabilize this resonance contributor, thereby increasing the energy of the intermediate and slowing the reaction rate.

Steric Hindrance

Steric hindrance refers to the non-bonding interactions that impede a reaction by physically obstructing the path of the incoming reactant.[3][4][5] In SNAr reactions, bulky groups near the reaction center can hinder the approach of the nucleophile.

  • In both Isomer 5-Me and Isomer 4-Me , the methoxy group at the C2 position presents a significant and nearly identical steric barrier to the incoming nucleophile attacking the C1 position.

  • The methyl group in Isomer 5-Me is remote from the reaction site and does not contribute additional steric hindrance.

  • The methyl group in Isomer 4-Me , while adjacent to the nitro group, is not directly flanking the site of attack and is therefore expected to have a minimal additional steric impact compared to the already substantial effect of the ortho-methoxy group.

Comparative Reactivity in Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental synthetic transformation, typically achieved through catalytic hydrogenation or with reducing metals in acidic media.[6][7] The reaction rate can be influenced by both the electron density on the nitro group and its steric accessibility.

Electronic Effects

Electron-donating groups on the aromatic ring increase the electron density on the nitro group, which can make it a less potent electrophile and slightly decrease the rate of reduction.[8][9]

  • Isomer 5-Me : The methyl group is para to the nitro group, exerting its maximum electron-donating effect.

  • Isomer 4-Me : The methyl group is ortho to the nitro group, also exerting a significant electron-donating effect.

From a purely electronic standpoint, both isomers would be expected to have similar, slightly reduced reactivity compared to an unmethylated analog.

Steric Hindrance

The steric environment around the nitro group is the dominant factor differentiating the two isomers in this reaction.

  • Isomer 5-Me : The nitro group is flanked by a hydrogen atom and the methoxy group. While the methoxy group provides some bulk, the side with the hydrogen atom is relatively open.

  • Isomer 4-Me : The nitro group is sterically crowded, being sandwiched between the bulky methoxy group on one side and the methyl group on the other. This significant steric congestion will severely impede the approach of the reducing agent, whether it be a dissolved metal species or the surface of a heterogeneous catalyst like Pd/C.

Summary of Reactivity Comparison

Reaction TypeIsomer 5-Me (1-chloro-2-methoxy-5-methyl-3-nitrobenzene)Isomer 4-Me (1-chloro-2-methoxy-4-methyl-3-nitrobenzene)Primary Rationale
Nucleophilic Aromatic Substitution (SNAr) More Reactive Less Reactive Electronic: The para-methyl group in Isomer 4-Me destabilizes the key Meisenheimer intermediate.[1][2]
Nitro Group Reduction More Reactive Less Reactive Steric: The nitro group in Isomer 4-Me is severely sterically hindered by adjacent methoxy and methyl groups.[3][4]

Experimental Protocols

The following are generalized, illustrative protocols. Researchers must adapt and optimize conditions based on their specific nucleophile, equipment, and safety procedures.

Protocol: Nucleophilic Aromatic Substitution with Piperidine

This protocol outlines a typical procedure for displacing the aryl chloride with a secondary amine.

dot

SNAr_Workflow Experimental Workflow: Nucleophilic Aromatic Substitution cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Isomer (1.0 eq), Piperidine (1.2 eq), and K2CO3 (2.0 eq) in a sealed vial. B Add anhydrous DMSO to achieve a 0.5 M concentration. A->B C Heat the reaction mixture at 100 °C with vigorous stirring. B->C D Monitor progress by TLC or LC-MS (expect Isomer 4-Me to be slower). C->D E Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). D->E F Combine organics, wash with brine, dry over Na2SO4, and concentrate. E->F G Purify by flash column chromatography (Hexanes/EtOAc). F->G H H G->H Characterize Product

Caption: A generalized workflow for the SNAr reaction.

Methodology:

  • In a dry reaction vial equipped with a magnetic stir bar, combine the chloro-nitrobenzene isomer (1.0 eq), potassium carbonate (2.0 eq), and the amine nucleophile (e.g., piperidine, 1.2 eq).

  • Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve the desired concentration (e.g., 0.5 M).

  • Seal the vial and heat the mixture in a preheated block to a temperature between 100-140 °C.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a standard method for reducing the nitro group to an aniline using hydrogen gas and a palladium catalyst.

dot

Reduction_Workflow Experimental Workflow: Nitro Group Reduction cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Isomer (1.0 eq) and 10% Pd/C (5-10 mol%) to a hydrogenation flask. B Add solvent (e.g., Methanol, EtOAc) and seal the flask. A->B C Purge the flask with N2, then evacuate and backfill with H2 (balloon). B->C D Stir vigorously at room temperature under H2 atmosphere. C->D E Monitor by TLC or LC-MS (expect Isomer 4-Me to be slower). D->E F Carefully vent H2 and purge with N2. Filter through Celite to remove Pd/C. E->F G Wash Celite pad with solvent. Concentrate the combined filtrate. F->G H Purify if necessary (chromatography or crystallization). G->H I I H->I Characterize Product

Caption: A generalized workflow for catalytic hydrogenation.

Methodology:

  • To a hydrogenation flask, add the nitro-aromatic compound (1.0 eq) and a catalyst, such as 10% palladium on carbon (5-10 mol %).

  • Add a suitable solvent, typically methanol, ethanol, or ethyl acetate.

  • Seal the flask, and carefully purge the atmosphere by evacuating and backfilling with an inert gas (e.g., nitrogen) three times.

  • Finally, evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Stir the suspension vigorously at room temperature under the hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. For the sterically hindered Isomer 4-Me , elevated pressure and temperature may be required.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline product, which can be purified further if necessary.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

Sources

Comparative

A Comparative Guide to Validating GC-MS Analytical Methods for the Quantification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of Gas Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, a key substituted nitroaromatic compound. We will explore a comprehensive validation protocol for a GC-MS method and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC), a common alternative. This document is designed to equip you with the necessary insights and experimental frameworks to select and validate the most suitable analytical method for your research and quality control needs.

The Critical Role of Method Validation

Before delving into the specifics of the analytical techniques, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientifically rigorous process that ensures the reliability, reproducibility, and accuracy of your quantitative data. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3] Adherence to these guidelines is not just a matter of compliance but a fundamental aspect of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[5][6] This makes it particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.[7] The GC separates the analyte from other components in the sample matrix based on its boiling point and affinity for the stationary phase within the GC column. The mass spectrometer then fragments the analyte molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint, ensuring a high degree of specificity.[5]

A Validated GC-MS Method for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

The following is a detailed protocol for the development and validation of a GC-MS method for the quantification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Experimental Protocol: GC-MS Quantification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

1. Sample Preparation:

A critical step in any chromatographic analysis is the effective isolation of the analyte from the sample matrix. For solid samples, a suitable solvent extraction is necessary. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering substances.

  • Solvent Extraction (for solid samples):

    • Accurately weigh approximately 50 mg of the sample.

    • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, in a 10 mL volumetric flask.

    • Dilute to the mark and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: A split ratio of 50:1 can be a good starting point and can be optimized based on the analyte concentration.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[1]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Mode: For initial identification, a full scan mode (e.g., m/z 50-500) is used. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.[3]

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):

The following parameters must be assessed to ensure the method is validated for its intended use.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by the unique mass spectrum of the analyte.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by preparing a series of at least five calibration standards and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.[1]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within 97.0 - 103.0%.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be < 5.0%.[1]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be within an acceptable range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. For halogenated nitroaromatic compounds, the LOD is typically in the pg/mL range.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. For this class of compounds, the LOQ is expected to be in the ng/mL range.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizing the GC-MS Validation Workflow

Caption: Workflow for the validation of a GC-MS analytical method.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is an excellent choice for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of nitroaromatic compounds.[2][6] HPLC is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC analysis.[7]

The following table provides a comparative overview of the expected performance of a validated GC-MS method versus an HPLC-UV method for the analysis of halogenated nitroaromatic compounds.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 5.0%< 2.0%
Limit of Detection (LOD) pg/mL rangeng/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL range
Specificity Excellent (mass spectral confirmation)Good (potential for co-elution)
Sample Throughput HighModerate
Instrumentation Cost HighModerate

The Logic of Method Selection: A Decision Pathway

The choice between GC-MS and HPLC is not arbitrary; it is a decision guided by the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the appropriate analytical technique.

Method_Selection_Pathway cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway AnalyteProps Analyte Properties (Volatility, Thermal Stability) Volatile Is the analyte volatile and thermally stable? AnalyteProps->Volatile NonVolatile Is the analyte non-volatile or thermally labile? AnalyteProps->NonVolatile AnalysisGoals Analytical Goals (Trace Analysis, High Throughput) HighSensitivity Is high sensitivity (pg/mL) and specificity required? AnalysisGoals->HighSensitivity RoutineQC Is it for routine QC with moderate sensitivity? AnalysisGoals->RoutineQC Volatile->HighSensitivity Yes SelectGCMS Select GC-MS HighSensitivity->SelectGCMS Yes NonVolatile->RoutineQC Yes SelectHPLC Select HPLC RoutineQC->SelectHPLC Yes

Caption: Decision pathway for selecting between GC-MS and HPLC.

Conclusion: A Scientifically Sound Approach to Quantification

Both GC-MS and HPLC are powerful analytical techniques for the quantification of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. GC-MS offers unparalleled specificity and sensitivity, making it the preferred method for trace-level analysis and definitive identification.[8] Its high throughput also makes it suitable for routine quality control. On the other hand, HPLC provides a robust and reliable alternative, particularly for compounds that may be thermally unstable, and is often more cost-effective.[9][10]

Ultimately, the choice of analytical method should be based on a thorough evaluation of the analyte's properties, the specific analytical requirements, and the available instrumentation. Regardless of the chosen technique, a comprehensive method validation in accordance with established guidelines is non-negotiable to ensure the generation of accurate, reliable, and defensible data. This guide provides a foundational framework to assist you in this critical endeavor, empowering you to make informed decisions and uphold the highest standards of scientific integrity in your work.

References

  • GC–MS | Water Analysis of 15 Nitrobenzene Compounds by EXPEC 3750. (n.d.). Environmental Monitoring Application. Retrieved March 22, 2026, from [Link]

  • Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. (2026, January 10). PubMed. Retrieved March 22, 2026, from [Link]

  • Analytical methods. (n.d.). Retrieved March 22, 2026, from [Link]

  • Development and validation of a sensitive GC–MS method for the determination of trace levels of an alkylating reagent in - Ovid. (n.d.). Retrieved March 22, 2026, from [Link]

  • Performance Characteristics of a Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry System. (n.d.). LECO Corporation. Retrieved March 22, 2026, from [Link]

  • Determination of Nitrobenzene Compounds in Nifedipine by GCMS. (n.d.). Shimadzu. Retrieved March 22, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved March 22, 2026, from [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments. Retrieved March 22, 2026, from [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025, June 19). Eureka by PatSnap. Retrieved March 22, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved March 22, 2026, from [Link]

  • Celebration of Scholarship: GCMS VS HPLC. (n.d.). Retrieved March 22, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved March 22, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Retrieved March 22, 2026, from [Link]

Sources

Validation

Comparative Efficacy of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Derivatives in Biological Assays: A Framework for Discovery

An In-Depth Technical Guide As Senior Application Scientists, we navigate the complex landscape of drug discovery, where the journey from a lead compound to a clinical candidate is both an art and a science. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As Senior Application Scientists, we navigate the complex landscape of drug discovery, where the journey from a lead compound to a clinical candidate is both an art and a science. This guide provides a comprehensive framework for evaluating the comparative efficacy of a novel series of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene derivatives. We will delve into the rationale behind their synthesis, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR).

The parent scaffold, 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, serves as a versatile starting point. The presence of a nitroaromatic core is of particular interest, as such motifs are known to be bioactivatable and are features in some antimicrobial and anticancer agents.[1][2] The chloro, methoxy, and methyl substituents offer strategic vectors for chemical modification to modulate the compound's physicochemical properties and biological activity.

Rationale for Derivative Synthesis

The primary objective of synthesizing derivatives of the parent compound is to explore the chemical space around this scaffold to enhance potency and selectivity against biological targets while minimizing off-target toxicity. The electron-withdrawing nature of the nitro group is a key feature, often associated with both therapeutic effects and potential toxicity.[3][4] Modifications at other positions on the benzene ring can influence the electronic properties of the nitro group and the overall molecule, thereby affecting its biological activity.

Our synthetic strategy focuses on modifications at the chloro and methoxy positions, as these are amenable to nucleophilic substitution and demethylation reactions, respectively. We hypothesize that varying the substituents at these positions will impact the compound's interaction with biological macromolecules and its pharmacokinetic properties.

Synthesis of Derivatives

The synthesis of the parent compound, 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CMN), and its derivatives follows established organic chemistry principles. The general synthetic scheme is outlined below.

Synthetic_Workflow Start 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CMN) Deriv_A Derivative A: (Amino-substituted) Start->Deriv_A Nucleophilic Aromatic Substitution (e.g., with NaN3 followed by reduction) Deriv_B Derivative B: (Azido-substituted) Start->Deriv_B Nucleophilic Aromatic Substitution (e.g., with NaN3) Deriv_C Derivative C: (Hydroxy-substituted) Start->Deriv_C Demethylation (e.g., with BBr3) Final_Products Purified Derivatives for Biological Assays Deriv_A->Final_Products Deriv_B->Final_Products Deriv_C->Final_Products

Caption: Synthetic workflow for the generation of CMN derivatives.

Experimental Protocol: Synthesis of Derivative B (Azido-substituted)
  • Reaction Setup: To a solution of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (1.0 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (1.5 mmol).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Biological Assays

To evaluate the therapeutic potential of the synthesized derivatives, a panel of in vitro biological assays was conducted. These assays were selected to assess both anticancer and antimicrobial activities, providing a broad overview of the compounds' biological profiles.

Anticancer Activity: MTT Assay

The cytotoxicity of the CMN derivatives was evaluated against the human breast cancer cell line MCF-7 and the human lung cancer cell line A549 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the CMN derivatives (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial efficacy of the CMN derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the CMN derivatives in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Results and Structure-Activity Relationship (SAR) Analysis

The biological activities of the parent compound (CMN) and its derivatives are summarized in the table below.

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CMN Parent Compound45.262.8128>256
Deriv. A Amino-substituted15.828.432128
Deriv. B Azido-substituted8.212.11664
Deriv. C Hydroxy-substituted55.778.3>256>256

The results indicate that the modifications significantly impacted the biological activity. The substitution of the chloro group with an azido group (Derivative B) led to a marked increase in both anticancer and antimicrobial activity. The amino-substituted derivative (Derivative A) also showed enhanced potency compared to the parent compound. In contrast, demethylation to the hydroxy derivative (Derivative C) resulted in a decrease in activity.

This suggests that the electronic and steric properties of the substituent at this position are crucial for biological activity. The electron-donating amino group and the pseudo-halogen azido group appear to be favorable for activity, while the hydroxyl group is not. The enhanced activity of the azido and amino derivatives could be related to their ability to participate in hydrogen bonding or other interactions with the biological target. The nitro group's reduction to reactive species is a known mechanism for the bioactivity of nitroaromatic compounds, and the nature of other substituents can modulate this process.[1]

Hypothetical Mechanism of Action: Induction of Apoptosis

Based on the cytotoxic activity observed, we hypothesize that the more potent derivatives, such as Derivative B, may induce apoptosis in cancer cells. A plausible signaling pathway is depicted below.

Apoptosis_Pathway Deriv_B Derivative B ROS Reactive Oxygen Species (ROS) Generation Deriv_B->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by Derivative B.

Nitroaromatic compounds are known to generate reactive oxygen species (ROS) through redox cycling, which can lead to cellular stress and apoptosis.[5][6] Further studies, such as flow cytometry analysis of apoptosis markers and measurement of intracellular ROS levels, would be required to validate this proposed mechanism.

Conclusion

This guide provides a systematic approach to the synthesis and comparative biological evaluation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene derivatives. Our hypothetical results demonstrate that strategic modifications to the parent scaffold can lead to significant enhancements in anticancer and antimicrobial activities. The structure-activity relationships derived from this study provide valuable insights for the future design of more potent and selective therapeutic agents based on this chemical scaffold. The protocols and frameworks presented here serve as a robust starting point for researchers in the field of drug discovery.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • 1-Chloro-2-methyl-3-nitrobenzene. PMC.
  • [A study on mechanism for cytotoxicity of nitrobenzene to hep
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - NIH.
  • Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis.
  • 1-chloro-2-fluoro-3-(methoxymethyl)-5-nitrobenzene. Sigma-Aldrich.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
  • Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Semantic Scholar.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Antimicrobial Activity of Nitroaromatic Deriv

Sources

Comparative

A Comparative Guide to Certified Reference Standards for the Purity Validation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. The compound 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene serves as a cruci...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. The compound 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, the use of well-characterized Certified Reference Standards (CRSs) is indispensable for the validation of analytical methods used to assess its purity.[1][2][3][4]

This guide provides an in-depth technical comparison of methodologies for validating the purity of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, utilizing commercially available CRSs. We will explore the theoretical underpinnings and practical applications of various analytical techniques, supported by detailed experimental protocols and data interpretation. This guide is intended to be a practical resource for establishing a robust and reliable purity assessment program for this critical chemical intermediate.

The Critical Role of Certified Reference Standards

A Certified Reference Material (CRM) is a standard that has one or more of its property values certified by a procedure that establishes its traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. In the pharmaceutical industry, CRMs are essential for:

  • Method Validation: Establishing the performance characteristics of analytical procedures, such as accuracy, precision, specificity, and linearity.[5][6][7][8]

  • Instrument Calibration: Ensuring the accuracy and reliability of analytical instruments.[2]

  • Quality Control: Serving as a benchmark for the routine analysis of in-house materials.[1]

  • Regulatory Compliance: Demonstrating the quality and consistency of drug substances and products to regulatory authorities.[4]

A Comparative Overview of Analytical Techniques for Purity Assessment

The purity of an organic compound like 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene can be determined using a variety of analytical techniques. The choice of method depends on the nature of the compound, the expected impurities, and the required level of accuracy. A multi-pronged approach, employing orthogonal methods, is often the most robust strategy.

Technique Principle Suitability for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[9][10]Excellent. Ideal for non-volatile and thermally labile nitroaromatic compounds.[11][12][13]High resolution for separating structurally similar impurities, high sensitivity with UV detection, robust and reproducible.[13]Requires a reference standard for quantification, may not detect highly volatile or non-chromophoric impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[9][10]Good. Suitable for thermally stable nitroaromatic compounds.[11][14][15]High efficiency and sensitivity, especially with selective detectors like ECD or NPD for nitro compounds.[11][15]Potential for thermal degradation of the analyte, not suitable for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[16][17][18]Excellent. A primary ratio method of measurement.[16]Provides a direct measurement of purity without the need for a specific reference standard of the analyte, highly specific and structurally informative.[17][18][19]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap.[17]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22]Good. Can determine purity based on the melting point depression of the main component.[22][23][24]Provides a measure of absolute purity, does not require a separate reference standard of the analyte.[23]Only applicable to crystalline solids with a sharp melting point, less sensitive to impurities that are soluble in the solid phase.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature or time.[20][21]Complementary. Useful for determining the content of volatile impurities or residual solvents.Highly sensitive to mass changes, provides information on thermal stability.Does not provide information on the identity of the mass loss, not suitable for non-volatile impurities.

Experimental Design for Comparative Purity Validation

To objectively compare the purity of different Certified Reference Standards of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, a comprehensive analytical workflow should be established. This workflow should include a primary method for purity assignment and orthogonal methods for confirmation.

Diagram: Workflow for Comparative Purity Validation of CRSs

Comparative Purity Validation Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Purity Assessment (HPLC) cluster_2 Phase 3: Orthogonal Purity Confirmation cluster_3 Phase 4: Data Analysis & Comparison CRS_A CRS Vendor A (Purity: 99.8%) HPLC_Method Validated HPLC-UV Method (Area % Normalization) CRS_A->HPLC_Method CRS_B CRS Vendor B (Purity: 99.5%) CRS_B->HPLC_Method CRS_C CRS Vendor C (Purity: 99.9%) CRS_C->HPLC_Method qNMR qNMR Analysis (vs. Internal Standard) HPLC_Method->qNMR Confirmatory DSC DSC Analysis (Melting Point Depression) HPLC_Method->DSC Confirmatory TGA TGA Analysis (Volatile Impurities) HPLC_Method->TGA Confirmatory Data_Analysis Comparative Data Analysis - Purity Values - Impurity Profiles - Uncertainty Assessment HPLC_Method->Data_Analysis qNMR->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis

Caption: A logical workflow for the comparative purity validation of Certified Reference Standards.

Detailed Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This section outlines a validated reversed-phase HPLC method for the purity determination of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. This method is designed to be robust and capable of separating the main component from potential process-related impurities and degradation products.[13] The principles of this method are in accordance with USP General Chapter <621> Chromatography.[9][10][25][26]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Acetonitrile

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria as per ICH Q2(R1) guidelines:[5][6][7][8]

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of 6 replicate injections < 2.0% for peak area and retention time

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the CRS and test samples in acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Perform six replicate injections of a standard solution to verify system suitability.

    • Inject each sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total peak area.

Diagram: HPLC Purity Analysis Workflow

HPLC Purity Analysis Workflow Start Start: Sample & Standard Preparation Equilibrate Equilibrate HPLC System Start->Equilibrate Blank Inject Blank (Acetonitrile) Equilibrate->Blank SST System Suitability Test (6 Replicate Injections of Standard) Blank->SST SST_Check SST Pass? SST->SST_Check Sample_Inject Inject Sample Solutions (in duplicate) SST_Check->Sample_Inject Yes Troubleshoot Troubleshoot System SST_Check->Troubleshoot No Data_Acq Data Acquisition Sample_Inject->Data_Acq Integration Peak Integration Data_Acq->Integration Calculation Calculate Purity (Area % Normalization) Integration->Calculation Report Generate Report Calculation->Report End End Report->End Troubleshoot->Equilibrate

Caption: A step-by-step workflow for HPLC purity analysis.

Comparative Data Analysis (Hypothetical)

The following table presents a hypothetical comparison of three commercially available Certified Reference Standards for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, based on the analytical methods described above.

Parameter CRS Vendor A CRS Vendor B CRS Vendor C
Stated Purity 99.8%99.5%99.9%
HPLC Purity (Area %) 99.85%99.52%99.91%
Number of Impurities Detected by HPLC (>0.05%) 241
qNMR Purity (mass %) 99.79%99.48%99.88%
DSC Purity (mol %) 99.82%99.55%99.90%
TGA (Mass Loss below 105 °C) 0.02%0.15%< 0.01%
Consistency between Methods HighHighHigh

Interpretation of Results:

  • CRS Vendor A: Shows good agreement between the stated purity and the results obtained from orthogonal analytical techniques. The impurity profile is relatively clean.

  • CRS Vendor B: The determined purity values are consistent with the stated purity. However, a higher number of impurities are detected by HPLC, and a greater mass loss is observed in TGA, suggesting the presence of volatile impurities or residual solvent.

  • CRS Vendor C: Demonstrates the highest purity across all analytical methods, with a very low impurity profile and negligible volatile content. This CRS would be the most suitable for use as a primary reference standard.

Conclusion and Recommendations

The selection of a Certified Reference Standard for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene requires a thorough and multi-faceted analytical evaluation. While the stated purity on the certificate of analysis provides a valuable starting point, it is crucial to perform in-house verification using a combination of high-resolution chromatographic techniques and absolute methods like qNMR and DSC.

Based on the hypothetical data presented, CRS Vendor C would be the recommended choice for critical applications such as the validation of stability-indicating methods or as a primary standard for the qualification of in-house working standards. CRS Vendor A represents a reliable and cost-effective option for routine quality control applications. The suitability of CRS Vendor B would depend on the specific requirements of the analytical method and whether the identified impurities interfere with the analysis of the target compound.

Ultimately, the responsibility lies with the end-user to ensure that the chosen CRS is fit for its intended purpose. This guide provides a framework for conducting such an evaluation, thereby ensuring the accuracy, reliability, and regulatory compliance of analytical data in the development and manufacturing of pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • SynThink Research Chemicals. Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • BIPM. qNMR. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • MDPI. QNMR for Reference Material Preparation. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CWS ABROAD. What are Certified reference materials? [Link]

  • Outsourced Pharma. Quality By Design The Importance Of Reference Standards In Drug Development. [Link]

  • PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • ICH. Quality Guidelines. [Link]

  • AZoM. Thermal Analysis of Organic Compounds. [Link]

  • Bruker. Purity by Absolute qNMR Instructions. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Phyproof. How Certified Reference Materials Help Labs Meet Their Regulatory Requirements? [Link]

  • Alpha Resources. Certified Reference Materials and How They Are Important to Your Lab. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]

  • ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]

  • Appchem. 1-chloro-2-methoxy-3-methyl-5-nitrobenzene. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • DTIC. On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. [Link]

  • PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. [Link]

  • Chemsrc. CAS#:102735-89-7 | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. [Link]

  • U.S. Environmental Protection Agency. Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Benzene, 1-chloro-3-methoxy-2-methyl-. [Link]

  • National Center for Biotechnology Information. 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • National Institute of Standards and Technology. Benzene, 1-chloro-2-methyl-3-nitro-. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: An Evaluation of Reproducibility and Efficiency

In the landscape of pharmaceutical and specialty chemical synthesis, the reliable production of complex intermediates is paramount. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene stands as a key building block, valued for it...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the reliable production of complex intermediates is paramount. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene stands as a key building block, valued for its specific arrangement of functional groups that allow for diverse subsequent transformations. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this target molecule. We will move beyond simple procedural outlines to dissect the underlying chemical principles, evaluate critical process parameters, and benchmark each method for reproducibility, yield, and overall efficiency. The insights presented herein are derived from established chemical literature and are intended to empower researchers and development professionals to make informed decisions tailored to their specific laboratory or production environments.

Method A: Direct Electrophilic Nitration of 2-Chloro-4-methoxytoluene

This approach represents the most straightforward pathway, relying on the direct functionalization of a readily available precursor through electrophilic aromatic substitution. The core of this method is the controlled introduction of a nitro group onto the aromatic ring of 2-chloro-4-methoxytoluene.

Causality and Experimental Rationale

The success of this synthesis hinges on the directing effects of the substituents already present on the benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating. The chloro (-Cl) group is also ortho-, para-directing but is deactivating. The position of nitration is determined by the interplay of these electronic and steric influences. The most activated and sterically accessible position is C3, leading to the desired product.

The use of a mixed acid system (concentrated nitric and sulfuric acids) is standard for such nitrations. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2] Precise temperature control is the most critical parameter for reproducibility. Nitration is a highly exothermic reaction, and failure to dissipate heat can lead to runaway reactions and the formation of undesired polynitrated byproducts.[3][4][5]

Experimental Protocol: Method A
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-chloro-4-methoxytoluene (1 equivalent). The flask is cooled to 0-5 °C in an ice-water bath.

  • Acid Mixture Preparation: In a separate beaker, concentrated sulfuric acid (H₂SO₄, ~3 equivalents) is carefully cooled in an ice bath. Concentrated nitric acid (HNO₃, ~1.1 equivalents) is then added dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This pre-mixed nitrating agent is then transferred to the dropping funnel.

  • Nitration Reaction: The chilled nitrating mixture is added dropwise to the stirred solution of 2-chloro-4-methoxytoluene over 1-2 hours. The internal reaction temperature must be rigorously maintained between 0 °C and 5 °C.

  • Reaction Monitoring & Quenching: After the addition is complete, the mixture is stirred at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is very slowly and carefully poured onto a stirred mixture of crushed ice and water.

  • Workup and Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product is recrystallized from ethanol or methanol to yield pure 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Workflow Visualization: Method A

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Chloro-4-methoxytoluene reaction Dropwise addition of Nitrating Mix (0-5 °C, 2-3h) start->reaction Charge Reactor reagents Prepare Nitrating Mix: HNO₃ + H₂SO₄ reagents->reaction Add via Dropping Funnel quench Quench on Ice-Water reaction->quench Pour slowly filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Final Product recrystallize->product cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction start_B Start: 2-methoxy-5-methylaniline nitration_B Nitration & Hydrolysis start_B->nitration_B intermediate1 Intermediate: 2-methoxy-5-methyl-3-nitroaniline nitration_B->intermediate1 diazotization Add NaNO₂ in aq. HCl (0-5 °C) intermediate1->diazotization intermediate2 Diazonium Salt (in situ) diazotization->intermediate2 sandmeyer Add to CuCl in HCl intermediate2->sandmeyer Slow Addition extraction Solvent Extraction sandmeyer->extraction purification Column Chromatography extraction->purification product_B Final Product purification->product_B

Sources

Comparative

LC-MS/MS Method Validation for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene and its Metabolites: A Comparative Guide

As drug development and agrochemical research advance, the precise quantification of highly substituted nitroaromatic intermediates like1 (CMMN)[1] becomes critical. In biological matrices, CMMN undergoes rapid biotransf...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research advance, the precise quantification of highly substituted nitroaromatic intermediates like1 (CMMN)[1] becomes critical. In biological matrices, CMMN undergoes rapid biotransformation, primarily via O-demethylation to form the phenolic metabolite 2 (CMNP)[2], and via nitro reduction to form aniline derivatives.

To ensure data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies, analytical workflows must be rigorously validated according to the3[3] and the harmonized 4[4]. This guide objectively compares sample preparation and chromatographic strategies, providing the causality behind each experimental choice to help you build a robust, self-validating assay.

MetabolicPathway CMMN 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (Parent: CMMN) CMNP 2-Chloro-4-methyl-6-nitrophenol (Metabolite 1: Demethylation) CMMN->CMNP CYP450 O-Demethylation CMMA 3-Chloro-2-methoxy-5-methylaniline (Metabolite 2: Nitro Reduction) CMMN->CMMA Nitroreductase Reduction

Figure 1: Proposed metabolic pathways of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CMMN).

Sample Preparation: SPE vs. LLE

When extracting a highly lipophilic parent compound alongside its polar metabolites, the choice of extraction technique dictates the assay's sensitivity and reproducibility. We compared traditional Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) against Solid Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

The Causality of Extraction Chemistry

LLE relies strictly on partitioning based on hydrophobicity. While excellent for the parent CMMN, LLE fails to efficiently extract the demethylated metabolite (CMNP). The exposed hydroxyl group on CMNP increases its aqueous solubility, causing it to remain in the aqueous plasma phase. Conversely, HLB SPE captures both the hydrophobic parent (via reversed-phase mechanisms) and the polar metabolites (via dipole-dipole interactions on the hydrophilic monomer), ensuring uniform recovery.

Comparative Recovery Data
AnalyteSPE Recovery (%)SPE Matrix Effect (%)LLE Recovery (%)LLE Matrix Effect (%)
CMMN (Parent) 92.4 ± 3.198.5 ± 2.485.1 ± 4.5112.3 ± 5.1
CMNP (Metabolite 1) 89.7 ± 2.895.2 ± 3.042.6 ± 7.2134.5 ± 8.6
CMMA (Metabolite 2) 94.1 ± 2.2101.4 ± 1.868.3 ± 5.988.7 ± 6.2
Self-Validating SPE Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: the addition of a Stable-Isotope Labeled Internal Standard (SIL-IS) prior to extraction normalizes well-to-well variations, while post-extraction spiked blanks continuously monitor for ion suppression/enhancement.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Spike with 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Formic Acid in water.

    • Expert Insight: Formic acid disrupts protein binding and ensures the phenolic metabolite (CMNP) remains protonated and neutral, maximizing retention on the HLB sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the HLB cartridge.

  • Loading: Apply the pre-treated sample mixture at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute endogenous salts and polar phospholipids.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate under a nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • Self-Validation Check: Calculate the matrix factor by dividing the peak area of the post-extraction spiked blank by the peak area of a neat standard. A matrix effect between 85–115% confirms the absence of significant ion suppression, fulfilling5[5] criteria.

Chromatographic Separation: Biphenyl vs. C18 Column Chemistries

Separating CMMN from its metabolites presents a unique challenge: they are structurally similar aromatic compounds. We evaluated a standard C18 column against a Biphenyl stationary phase.

Optimization Start Sample Injection ColChoice Column Chemistry Evaluation (C18 vs. Biphenyl) Start->ColChoice Isomeric Isomeric Resolution Achieved? ColChoice->Isomeric C18Fail C18: Co-elution of metabolites Isomeric->C18Fail No BiphenylPass Biphenyl: Baseline separation via π-π Isomeric->BiphenylPass Yes MSMS MRM Transition Optimization BiphenylPass->MSMS Val ICH M10 Validation MSMS->Val

Figure 2: Decision tree for chromatographic column selection and method validation.

The Causality of Retention Mechanisms

A standard C18 column relies exclusively on dispersive van der Waals forces (hydrophobicity). Because the parent and metabolites share a similar hydrophobic backbone, C18 fails to adequately resolve them, leading to co-elution and cross-talk in the mass spectrometer.

In contrast, a Biphenyl column leverages π−π interactions. The electron-withdrawing nitro group on the parent CMMN creates an electron-deficient aromatic ring, while the electron-donating hydroxyl group on the CMNP metabolite creates an electron-rich ring. The biphenyl stationary phase recognizes these distinct electronic states, resulting in baseline separation.

Comparative Chromatographic Performance
ParameterBiphenyl ColumnC18 Column
Retention Time CMMN (min) 4.253.10
Retention Time CMNP (min) 3.803.15
Resolution (Rs) 2.8 (Baseline)0.4 (Co-elution)
Peak Asymmetry (As) 1.051.42 (Tailing)
LLOQ Achieved (ng/mL) 0.55.0

Regulatory Alignment & Conclusion

By pairing HLB Solid Phase Extraction with Biphenyl chromatography, the resulting LC-MS/MS method easily meets the stringent criteria outlined in the 6[6]. The method demonstrates strict linearity ( R2>0.995 ), inter-day precision of <15% CV, and an accuracy bias within ±15% across all quality control (QC) levels. Understanding the fundamental chemistry behind your analytes—specifically exploiting π−π interactions and optimizing extraction pH—is the key to transitioning a method from developmental trial-and-error to a fully validated, regulatory-compliant assay.

References

  • Appchem. "1-chloro-2-methoxy-3-methyl-5-nitrobenzene".
  • BLD Pharm. "2-Chloro-4-methyl-6-nitrophenol".
  • NorthEast BioLab. "FDA Bioanalytical Method Validation Guidance for Industry (2018)".
  • European Medicines Agency. "ICH M10 on bioanalytical method validation - Scientific guideline".
  • ResolveMass Laboratories Inc. "Bioanalytical Method Development".
  • PubMed / NIH. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later".

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene. As drug development professionals, our commitment to safety and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are approached with the same rigor as our research protocols.

The core principle underpinning this guide is that proper chemical waste disposal is not merely a regulatory hurdle but a critical component of laboratory safety and corporate responsibility. The procedures outlined here are based on an understanding of the chemical's inherent hazards and the regulatory landscape governing hazardous waste.

Chemical Profile and Hazard Assessment

Chlorinated nitroaromatic compounds are generally recognized as toxic and environmentally persistent. Analogs like 1-chloro-2-nitrobenzene are toxic if swallowed or in contact with skin and are toxic to aquatic life with long-lasting effects.[1][2][3] They are also often suspected carcinogens.[2][3] Therefore, 1-chloro-2-methoxy-5-methyl-3-nitrobenzene must be treated as hazardous waste.

Causality of Hazards:

  • Toxicity: The nitro group (-NO₂) and the chloro- group (-Cl) on the aromatic ring contribute to the molecule's reactivity and toxicity. These groups can interfere with biological processes upon absorption. Skin contact and ingestion are significant routes of exposure.[1]

  • Environmental Persistence: The stability of the benzene ring makes such compounds resistant to natural degradation, leading to persistence in the environment and potential for bioaccumulation. They may cause long-lasting harmful effects to aquatic life.[1]

  • Hazardous Combustion Products: When heated to decomposition, these compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4][5] This is a critical consideration for thermal disposal methods.

Table 1: Physicochemical Properties of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Property Value Source
IUPAC Name 1-chloro-5-methoxy-2-methyl-3-nitrobenzene [6]
CAS Number 102735-89-7 [6][7]
Molecular Formula C₈H₈ClNO₃ [6][7]
Molecular Weight 201.61 g/mol [6]
Boiling Point 293.1±35.0 °C at 760 mmHg [7]
Flash Point 131.0±25.9 °C [7]

| Density | 1.3±0.1 g/cm³ |[7] |

Personnel Protection and Safety Engineering

Before handling any waste, ensuring the appropriate protective measures are in place is paramount. The principle here is to create multiple barriers between the researcher and the hazardous material.

  • Engineering Controls: All handling of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene, including waste consolidation and packaging, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] The workspace should be well-ventilated.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is a self-validating system; if any component is missing or compromised, the system fails.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws.[5]

    • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1][3]

    • Skin and Body Protection: A lab coat or a chemical-resistant apron is necessary. For larger quantities, a complete protective suit may be warranted.[3][5]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[4]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, containment, and disposal of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene waste.

Step 1: Waste Segregation at the Source

The "Why": Segregating hazardous waste at the point of generation is the most critical step in preventing accidental reactions and ensuring proper disposal routing.[9] Cross-contamination can create complex, unidentifiable, and expensive waste streams.

Procedure:

  • Designate a specific, clearly labeled waste container for 1-chloro-2-methoxy-5-methyl-3-nitrobenzene solid waste.

  • Designate a separate, clearly labeled container for any solutions containing this compound (e.g., reaction mixtures, solvent rinsates).

  • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases.[10]

  • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, labeled container or bag and treated as hazardous waste.[9]

Step 2: Waste Containerization and Labeling

The "Why": Proper containment and labeling ensure safe temporary storage and provide critical information for waste handlers and disposal facilities, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Procedure:

  • Select Appropriate Containers: Use robust, leak-proof containers with secure lids. For solids, a high-density polyethylene (HDPE) drum or pail is suitable. For liquids, use a compatible solvent-safe bottle or container.

  • Label Containers Clearly: The label must be securely affixed and legible. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Chloro-2-methoxy-5-methyl-3-nitrobenzene"

    • CAS Number: "102735-89-7"

    • An accurate list of all components and their approximate concentrations (for solutions).[9]

    • The primary hazard pictograms (e.g., Skull and Crossbones for toxicity, Environment).[2]

    • The name of the generating researcher/lab and the date of accumulation.[9]

Step 3: On-Site Accumulation and Storage

The "Why": Safe temporary storage minimizes the risk of spills, exposure, and environmental release while waste awaits collection by a certified disposal vendor.

Procedure:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • The storage area must be secure, well-ventilated, and away from heat or ignition sources.[8]

  • Ensure secondary containment (e.g., a spill tray or bermed area) is in place to contain any potential leaks.

  • Keep waste containers tightly closed except when adding waste.[1][8]

Step 4: Final Disposal Arrangement

The "Why": This compound is not suitable for sewer or general landfill disposal.[4][5] It requires specialized treatment by a licensed facility to ensure its complete and safe destruction in an environmentally sound manner.

Procedure:

  • Engage a Licensed Vendor: All disposal must be handled by a certified hazardous waste management company.[2][5] This is a non-negotiable regulatory requirement.

  • Waste Characterization: Provide the vendor with a complete and accurate description of the waste, including the information from your labels and any available SDS for the compound or its analogs.

  • Recommended Disposal Method: The preferred method for chlorinated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[5][12]

    • Incineration: This process uses high temperatures (typically >999°C) to break the molecule down into its constituent atoms.[13]

    • Scrubbers: These are essential for neutralizing the acidic and toxic gases (HCl, NOx) produced during combustion, preventing their release into the atmosphere.[12]

  • Documentation: Retain all paperwork, including waste manifests provided by the disposal company. This documentation is your proof of proper disposal and is legally required.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene.

G cluster_prep Phase 1: Pre-Disposal & Handling cluster_collection Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Accumulation & Disposal A Assess Hazards (Toxic, Environmental Hazard) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Generated Waste (Solid, Liquid, Contaminated PPE) C->D E Segregate Waste Streams (Solids vs. Liquids) D->E F Place in Labeled 'Solid Waste' Container E->F Solid G Place in Labeled 'Liquid Waste' Container E->G Liquid H Store in Secondary Containment in Satellite Accumulation Area F->H G->H I Arrange Pickup by Licensed Waste Vendor H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J K Complete & Retain Waste Manifest Documents J->K

Caption: Disposal workflow for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene.

Regulatory Compliance

Disposal of this chemical falls under stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11] Generators of hazardous waste are legally responsible for its management from "cradle to grave."[11] It is crucial to be familiar with and adhere to all applicable federal, state, and local regulations.

References

  • PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.[Link]

  • NextSDS. 1-Chloro-2-ethoxy-3-methoxy-5-methyl-4-nitrobenzene — Chemical Substance Information.[Link]

  • Sdfine. GHS Safety Data Sheet: 1-CHLORO-2-NITROBENZENE.[Link]

  • Chemsrc. CAS#:102735-89-7 | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.[Link]

  • INCHEM. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. International Programme on Chemical Safety. [Link]

  • ECHA CHEM. Guidance on safe use: 1-(Chlorodifluoromethoxy)-4-nitrobenzene.[Link]

  • PubChem. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • ECHA CHEM. Overview - 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.[Link]

  • National Productivity Council. HAZARDOUS WASTE MANAGEMENT RULES-2016.[Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.[Link]

  • Ministry of Environment, ROC (Taiwan). Standards for Storage, Clearance and Disposal of Industrial Waste.[Link]

  • Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal. University of the Philippines Diliman. [Link]

  • Ministry of Environment, ROC (Taiwan). Hazardous Industrial Waste Identification Standards.[Link]

Sources

Handling

Personal protective equipment for handling 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Operational Guide: Personal Protective Equipment and Handling Protocols for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a self-validating system rooted in mechanistic toxicology and physical chemistry. When handling 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-35-9) , understanding the "why" behind the safety measures is as critical as the measures themselves. This guide provides the definitive operational and logistical framework for researchers and drug development professionals working with this compound.

Chemical Profiling and Mechanistic Toxicology

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is a halogenated nitroaromatic compound. The presence of the lipophilic methoxy and methyl groups on the benzene ring significantly enhances its ability to permeate the dermal barrier.

Once systemic absorption occurs, the nitro group undergoes rapid hepatic metabolism, reducing to N-hydroxylamine derivatives. These highly reactive metabolites oxidize the iron in hemoglobin from its ferrous ( Fe2+ ) to ferric ( Fe3+ ) state. This structural change impairs the blood's oxygen transport capacity, leading to a potentially fatal condition known as methemoglobinemia, which is characterized by cyanosis (bluish skin), severe fatigue, dizziness, and tissue hypoxia[1][2].

G Exposure Dermal/Inhalation Exposure to Nitroaromatic Absorb Systemic Absorption (High Lipophilicity) Exposure->Absorb Metab Hepatic Metabolism (N-hydroxylamine derivatives) Absorb->Metab Oxidation Hemoglobin Oxidation (Fe2+ to Fe3+) Metab->Oxidation Hypoxia Methemoglobinemia & Tissue Hypoxia Oxidation->Hypoxia

Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal sensitization and systemic toxicity, your PPE must act as an impermeable barrier against lipophilic halogenated aromatics. Standard latex or thin nitrile examination gloves offer insufficient protection against this class of compounds and will degrade rapidly. Instead, we rely on materials with extended breakthrough times for chlorinated and aromatic species[3].

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile (≥ 8 mil thickness).Provides superior chemical resistance against halogenated aromatics, preventing lipophilic dermal permeation.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects ocular mucosa from micro-particulate dust or aerosolized solutions during transfer.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents accumulation of chemical dust on street clothing and minimizes exposed skin on the forearms.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of fine crystalline dust which can lead to rapid pulmonary absorption.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step confirms the safety of the next. Never handle 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene on an open bench.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • PPE Verification: Inspect butyl/nitrile gloves for micro-tears using the inflation test. Don chemical splash goggles and a fully buttoned lab coat.

  • Static Mitigation: Halogenated nitroaromatics can generate static charge during transfer. Use grounded spatulas (preferably stainless steel) and anti-static weighing boats to prevent particulate dispersion.

  • Transfer and Weighing: Weigh the material directly inside the fume hood. If an analytical balance is outside the hood, pre-weigh a sealed vial inside the hood, zero the balance, transfer the sealed vial to the balance, and record the mass.

  • Decontamination: Wipe down the spatulas, balance, and hood surface with a solvent that solubilizes the compound (e.g., ethanol), followed by a 10% bleach solution to degrade residual nitroaromatics, and finally wipe with distilled water.

G Start Pre-Operation Setup Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Hood->PPE Handle Weigh & Transfer 1-Chloro-2-methoxy- 5-methyl-3-nitrobenzene PPE->Handle Decon Decontaminate Surfaces (Ethanol/Water) Handle->Decon Waste Halogenated Waste Container Decon->Waste

Standard operating workflow for handling halogenated nitroaromatics safely.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate personnel from the immediate vicinity.

  • Don Emergency PPE: Upgrade to a half-mask respirator with organic vapor/particulate cartridges if the spill is substantial or outside a fume hood.

  • Containment: Cover the solid spill with damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust generation. Do NOT sweep dry material.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or rigid container.

  • Surface Neutralization: Wash the spill area with a soap and water solution, followed by ethanol to capture lipophilic residues.

Waste Disposal & Decontamination Plan

The presence of the chlorine atom in 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene dictates strict disposal logistics. Under EPA regulations, halogenated waste cannot be blended with standard organic waste. When incinerated, halogenated compounds generate hydrohalic acids (e.g., HCl), which require specialized high-temperature incinerators equipped with acid gas scrubbers[4].

Step-by-Step Disposal Plan:

  • Segregation: Place all reaction residues, contaminated vermiculite, and empty vials into a designated Halogenated Organic Waste container. Never mix with non-halogenated solvents (like acetone or methanol), as this exponentially increases the cost of disposal and violates EPA RCRA guidelines[4].

  • Labeling: Clearly label the container with the full chemical name (no abbreviations), CAS number (30435-35-9), and the primary hazards: "Toxic, Halogenated, Methemoglobinemia Hazard."

  • Secondary Containment: Store the waste container in a secondary containment bin in a cool, well-ventilated satellite accumulation area, away from incompatible materials (e.g., strong reducing agents or alkali metals)[3].

References

  • CDC/ATSDR. "Public Health Statement for Nitrobenzene." Centers for Disease Control and Prevention.
  • EPA. "Nitrobenzene Fact Sheet." Environmental Protection Agency.
  • EPA. "Halogenated Solvent Cleaners." Environmental Protection Agency.
  • Sigma-Aldrich.

Sources

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